Barium silicate
Description
Historical Context of Barium Silicate (B1173343) Research and Discovery
The history of barium silicate research is intertwined with the discovery and study of barium-containing minerals. Sanbornite (BaSi₂O₅), a rare this compound mineral, was first identified and described in 1930 from a deposit in Mariposa County, California. mineralogicalrecord.com Subsequent discoveries of sanbornite and other rare barium minerals, including several new barium silicates like fresnoite, krauskopfite, macdonaldite, muirite, traskite, verplanckite, and walstromite, occurred in the Rush Creek and Big Creek deposits in Fresno County, California, during the late 1950s and early 1960s. mineralogicalrecord.com These deposits are considered type localities for ten rare barium minerals. mineralogicalrecord.com
Beyond natural occurrences, the history of barium silicates also involves their synthesis and application in various technologies. Ancient Chinese civilizations, for instance, utilized man-made barium copper silicate minerals, such as Chinese purple (BaCuSi₂O₆) and Chinese blue (BaCuSi₄O₁₀), as pigments from the late Warring States Period to the late Eastern Han Dynasty. researchgate.net The use of barium in ceramic manufacturing techniques in China has been traced back to periods long after the early Warring States period and the Han Dynasty. mdpi.com
Industrially, this compound is produced through the reaction of barium carbonate (BaCO₃) and silicon dioxide (SiO₂) at high temperatures, around 1600°C. researchgate.net More recent research has explored alternative, more economical methods for producing barium silicates, such as utilizing silica (B1680970) derived from wheat hull ash. scielo.org.ar
Academic Significance and Research Scope of Barium Silicates
Barium silicates hold academic significance across diverse scientific disciplines due to their varied structures and properties. Their research scope encompasses fundamental studies of their crystal structures, phase equilibria, and synthesis methods, as well as investigations into their potential applications in advanced materials.
Research delves into the structural properties of different this compound compounds, such as barium oxonitrido silicate (BaSi₄O₆N₂), examining their hexagonal crystal structures and elastic properties through methods like first-principles calculations. aksaray.edu.trresearchgate.net Studies also explore the crystal structures of more complex barium silicates, like potassium this compound (K₂Ba₇Si₁₆O₄₀), which features infinite silicate sheets linked by barium and potassium atoms. iucr.org
Phase diagrams of systems involving barium oxide and silica are crucial for understanding the formation and stability of various this compound phases. nist.govresearchgate.netdtic.mil Research in this area helps in controlling the synthesis of specific this compound compounds and predicting their behavior at different temperatures and compositions. researchgate.net
The academic significance of barium silicates is also evident in their exploration for various technological applications. This includes their use in the ceramic industry, optoelectronics, medical technology, and radiation shielding due to properties like high stability, corrosion resistance, and specific optical characteristics. ontosight.ai this compound glasses and glass-ceramics are investigated as sealants for high-temperature devices like solid oxide fuel cells (SOFCs), owing to their thermal stability, mechanical strength, and appropriate thermal expansion coefficients. mdpi.com Their potential as host materials for phosphors with persistent luminescence properties is also an active area of research. researchgate.net Furthermore, this compound nanoparticles have been explored as catalysts in organic synthesis. rsc.org
The study of natural this compound minerals continues to be significant in mineralogy, providing insights into geological processes and the formation of rare mineral assemblages. mineralogicalrecord.comresearchgate.net
Content Inclusions: Detailed Research Findings
Research into barium silicates has yielded detailed findings regarding their synthesis, structure, and properties.
Synthesis and Structure
Various methods are employed for the synthesis of barium silicates, including high-temperature solid-state reactions and sol-gel processes. ontosight.ai The choice of synthesis method can influence the material's phase composition, microstructure, and properties. ontosight.ai For example, barium silicates (BaSiO₃, BaSi₂O₅) have been synthesized using a glow discharge electron gun. researchgate.net An alternative method for producing barium and calcium silicates involves utilizing wheat hull ash as a silica source, offering a potentially more economical route compared to conventional high-temperature reactions of barium carbonate and silicon dioxide. scielo.org.ar
Structural studies have revealed the diverse arrangements of silica tetrahedra and barium atoms in different this compound compounds. Sanbornite (BaSi₂O₅), for instance, contains zweier single chains of silicate tetrahedra. geoscienceworld.org The crystal structure of lithium this compound (Li₂BaSiO₄) consists of basic structural layers of [LiSiO₄]³⁻ and [LiBaO₄]⁵⁻ polyhedra alternately stacked to form a three-dimensional structure. cambridge.org
First-principles calculations have been used to study the structural, electronic, elastic, and anisotropy properties of barium oxonitrido silicate (BaSi₄O₆N₂), confirming its hexagonal crystal structure. aksaray.edu.trresearchgate.net
Properties and Applications
Barium silicates exhibit a range of properties that make them suitable for various applications. This compound glasses are widely used as sealants due to their good stability at high temperatures, high mechanical strength, appropriate coefficient of thermal expansion, and low electrical conductivity. mdpi.com The properties of these glasses can be tailored by changing their composition. mdpi.com For example, the addition of Al₂O₃ and B₂O₃ to (50 − x)SiO₂–30BaO–20MgO–xAl₂O₃(B₂O₃) glasses affects their thermal properties and crystallization behavior, with alumina-doped glasses showing a higher tendency to crystallize. mdpi.com
Phase separation has been observed in lithium this compound glasses, which significantly affects properties like electrical conductivity, glass transformation temperature, and dilatometric softening temperature, while properties such as density, refractive index, and thermal expansion coefficient are less sensitive to phase separation. ingentaconnect.com
Barium zirconium silicate (BaZrSi₃O₉), a synthetic ceramic material, is noted for its high stability over a wide temperature range, resistance to chemical corrosion, and specific optical properties, making it useful in the ceramic industry, optoelectronics, medical technology, and radiation shielding. ontosight.ai
Barium silicates are also being explored in composite materials. For instance, barium titanate/calcium silicate composite ceramics have shown potential as bioactive piezoelectric materials for bone repair, exhibiting both piezoelectric properties and the ability to induce calcium phosphate (B84403) deposition. jim.org.cn The addition of this compound filler to resin nanoceramics for additive manufacturing has been shown to improve mechanical properties like yield strength and ultimate strength. researchgate.net
In the field of pigments, the historical use of barium copper silicates (Chinese purple and Chinese blue) demonstrates their long-standing application as coloring agents. researchgate.nettandfonline.com
Research also investigates the fundamental interactions involving barium silicates, such as the influence of silica on the crystallization of barium carbonate, highlighting how silicate species can affect the nucleation and growth stages, leading to the formation of nanoscale carbonate particles. rsc.org
Data Tables
While the search results provide detailed findings, the data is often presented within the text or in figures. To create interactive data tables as requested, specific numerical data points would need to be extracted and organized. Based on the search results, examples of data that could potentially be presented in tables include:
Unit cell parameters and space groups for different this compound compounds (e.g., BaSi₄O₆N₂, Li₂BaSiO₄, K₂Ba₇Si₁₆O₄₀). aksaray.edu.trresearchgate.netiucr.orgcambridge.org
Elastic constants (Cᵢⱼ) for specific barium silicates. aksaray.edu.trresearchgate.net
Thermal properties like glass transformation temperature, dilatometric softening temperature, and coefficient of thermal expansion for this compound glasses of varying compositions. mdpi.comingentaconnect.com
Mechanical properties such as yield strength, ultimate strength, and fracture toughness for materials incorporating this compound fillers. researchgate.net
Chemical compositions of natural barium-containing minerals or synthesized this compound materials. researchgate.net
Without direct access to extract and format this data into interactive tables within this response, a descriptive summary of the types of data available in research findings is provided.
Structure
2D Structure
Properties
CAS No. |
13255-26-0 |
|---|---|
Molecular Formula |
BaH2O3Si |
Molecular Weight |
215.43 g/mol |
IUPAC Name |
barium(2+);dioxido(oxo)silane |
InChI |
InChI=1S/Ba.H2O3Si/c;1-4(2)3/h;1-2H |
InChI Key |
DLBYQWMKKHDDRH-UHFFFAOYSA-N |
SMILES |
[O-][Si](=O)[O-].[Ba+2] |
Canonical SMILES |
O[Si](=O)O.[Ba] |
Other CAS No. |
13255-26-0 12650-28-1 |
Pictograms |
Corrosive; Irritant; Health Hazard; Environmental Hazard |
Synonyms |
BaSiO3, Silicic acid barium salt |
Origin of Product |
United States |
Synthesis Methodologies and Processing
High-Temperature Solid-State Reaction Techniques
High-temperature solid-state reaction is a conventional and widely used method for synthesizing barium silicate (B1173343). This technique typically involves heating a stoichiometric mixture of solid precursor materials, such as barium carbonate (BaCO₃) and silicon dioxide (SiO₂), to elevated temperatures for an extended period. The reaction between BaCO₃ and SiO₂ at high temperatures leads to the formation of barium silicate and the release of carbon dioxide gas.
A typical reaction can be represented as: BaCO₃ (s) + SiO₂ (s) → BaSiO₃ (s) + CO₂ (g)
This method relies on solid-state diffusion between the reactant particles, which can be a relatively slow process. To facilitate the reaction and ensure homogeneity, the precursor powders are often finely ground and intimately mixed before being pressed into pellets or other shapes. uci.edu The reaction temperature and time are critical parameters that influence the phase purity and crystallinity of the resulting this compound. For instance, the formation of different this compound phases (e.g., Ba₂SiO₄, BaSiO₃, and BaSi₂O₅) can occur depending on the initial stoichiometry and reaction conditions. researchgate.net
Research has explored variations of this method, including using a glow discharge electron gun (GDEG) for rapid heating, which can reduce thermal gradients and improve phase purity. Temperatures as high as 1600°C have been used to synthesize BaSiO₃ and BaSi₂O₅ via the reaction of BaCO₃ and SiO₂. Another approach involves template-engaged solid-state reactions, where a core-shell structure, such as (BaMg)CO₃@SiO₂, is used as a precursor, allowing for lower synthesis temperatures. nih.gov
Sol-Gel Synthesis Approaches
The sol-gel method is a versatile wet-chemical technique used for synthesizing various ceramic materials, including this compound, often at lower temperatures compared to solid-state reactions. This approach involves preparing a homogeneous solution (sol) containing precursors for barium and silicon, typically metal alkoxides or salts. uci.edu A common silicon precursor is tetraethyl orthosilicate (B98303) (TEOS). fishersci.fiamericanelements.comfishersci.ptuni.luatamanchemicals.com
The sol is then subjected to hydrolysis and condensation reactions, leading to the formation of a gel network. uci.edu The gel is subsequently dried and heat-treated to remove organic components and consolidate the material into the desired this compound phase. The sol-gel method allows for excellent control over stoichiometry and homogeneity at the molecular level, which can result in finer particle sizes and lower crystallization temperatures compared to solid-state routes.
While specific details on this compound synthesis purely by sol-gel in the provided results are limited, the general principles of the sol-gel process, involving the formation of a gel from a solution of precursors followed by drying and firing, are applicable. uci.edu This method is known for its ability to produce highly pure and homogeneous powders and thin films.
Hydrothermal Synthesis Methods
Hydrothermal synthesis is a method that involves carrying out chemical reactions in aqueous solutions at high temperatures and pressures. This technique is particularly useful for synthesizing crystalline materials, including various this compound nanostructures, often with controlled morphology. researchgate.net
In hydrothermal synthesis of this compound, barium and silicon precursors are dissolved in water and heated in a sealed vessel (autoclave) above the boiling point of water. The high temperature and pressure facilitate the dissolution and recrystallization of materials, allowing for the formation of crystalline phases directly from the solution. osti.gov
Studies have shown that varying the molar ratios of barium to silicon precursors in the hydrothermal solution can lead to the formation of this compound nanostructures with different shapes, such as hedgehog-like, spherical, porous irregular spherical, hollow worm-like, and cracked worm shell-like structures. researchgate.net The hydrothermal method has also been used to synthesize specific this compound compounds like copper this compound (BaCuSi₂O₆) composite pigments, sometimes utilizing waste materials like iron ore tailings as a silica (B1680970) resource. researchgate.netsci-hub.se The crystallization temperature in hydrothermal synthesis can be relatively low, with BaCuSi₂O₆ particles forming at temperatures as low as 180 °C. researchgate.net
Thin Film Deposition Techniques
This compound thin films can be prepared using various deposition techniques, which are crucial for applications in areas like integrated optical circuits and potentially in photovoltaic devices. optica.orgresearchgate.net
One method is radio-frequency (RF) sputtering, where a target material (e.g., this compound or a mixture of BaO and SiO₂) is bombarded with RF-generated plasma, causing material to be ejected and deposited onto a substrate. optica.orgjkps.or.kr The composition and properties of the deposited film can be controlled by adjusting parameters such as the target composition, sputtering pressure, and substrate temperature. optica.org
Thermal evaporation is another technique where barium and silicon sources are heated in a vacuum chamber, and the evaporated species deposit onto a substrate. nih.govaip.org This method can achieve high deposition rates, but controlling the stoichiometry can be challenging due to differences in the vapor pressures of barium and silicon. nih.gov Molecular Beam Epitaxy (MBE) is a more precise evaporation technique used for growing high-quality crystalline films. aip.org
Two-step evaporation processes have been investigated for fabricating this compound-related thin films, particularly barium disilicide (BaSi₂), which can involve the formation of an interfacial silicate layer. researchgate.net In one approach, barium is deposited on a silicon oxide layer at room temperature, leading to an interfacial reaction and the formation of a silicate layer. Subsequent steps can involve the formation of barium oxide and metallic barium. researchgate.net Annealing can homogenize the deposit and lead to the formation of additional silicate layers. researchgate.net
For BaSi₂ thin films, a two-step evaporation process has been used to fabricate films capped with an amorphous silicon (a-Si) layer. researchgate.net The first step involves BaSi₂ evaporation, and the second step involves Si deposition. researchgate.net This process can influence the surface composition and oxidation of the film. researchgate.net
Post-annealing is a critical step in the synthesis of this compound thin films, as it can significantly influence their structural, compositional, and optical properties. researchgate.netjkps.or.krresearchgate.net Annealing involves heating the deposited films to elevated temperatures after deposition.
Post-annealing can promote crystallization, improve film homogeneity, and reduce defects. nih.govresearchgate.netpsu.edu For this compound films, annealing can facilitate the reaction between deposited layers (e.g., Ba and SiO₂) to form the desired silicate phase. researchgate.netnih.gov It can also help decompose unwanted byproducts, such as barium carbonate, which can form upon air exposure of barium-containing films. researchgate.netnih.gov
Research on BaSi₂ thin films, which are related to barium silicates, shows that post-annealing temperature affects crystallization and can induce surface oxidation and interdiffusion at the film-substrate interface, leading to layered structures. nih.govacs.org Optimizing the post-annealing duration can lead to more homogeneous films with minimized surface oxidation layers. researchgate.net Post-annealing can also impact the optical properties and carrier lifetime in semiconductor-related this compound films. researchgate.net
Flux Growth of this compound Crystals
Flux growth is a method used to grow single crystals of materials that are difficult to obtain by melting methods due to high melting points or incongruent melting behavior. This technique involves dissolving the constituent materials of this compound in a molten salt solvent (flux) at high temperatures. As the solution is slowly cooled, this compound crystals nucleate and grow from the flux.
While direct information on the flux growth of this compound crystals was not extensively detailed in the provided search results, flux growth is a known technique for synthesizing various oxide crystals, including metal germanates which are structurally similar to silicates. osti.gov The flux acts as a solvent, allowing for crystal growth at temperatures below the melting point of the target compound. The choice of flux material and the cooling profile are crucial parameters in determining the size, quality, and phase of the grown crystals.
Influence of Processing Parameters on this compound Microstructure and Crystallinity
Effect of Temperature and Time
Temperature and reaction time are critical parameters in the solid-state synthesis of barium silicates. Studies on solid-state reactions involving barium carbonate (BaCO₃) and silicon dioxide (SiO₂) have shown that the formation of specific this compound phases is highly dependent on the calcination temperature and duration. For instance, in the synthesis of certain barium-containing compounds, increasing the sintering temperature beyond 1350 °C can lead to substantial formation of the desired phases within a short time (30-60 minutes), indicating that high temperatures can significantly enhance the conversion rate cas.cz. Conversely, prolonged sintering time at lower temperatures may result in slower diffusion-controlled reactions cas.cz.
The formation of different this compound phases can also be kinetically controlled by temperature. For example, in barium borosilicate glasses, increasing the heat treatment temperature leads to a higher intensity of diffraction peaks and better crystal development aip.org. A study on a barium borosilicate glass identified the crystallization of barium borate (B1201080) (β-BaB₂O₄) at lower temperatures (around 773 K), while a higher temperature (around 833 K) also resulted in the identification of a this compound phase (Ba₅Si₈O₂₁) aip.org. The activation energy for the formation of the this compound phase was found to be higher than that for barium borate, suggesting it requires more energy to form within the more interlocked silicate glass network structure aip.org.
In hydrothermal synthesis, temperature also plays a vital role. Single-phase this compound powders have been obtained at specific temperatures, often followed by post-annealing to enhance crystallinity researchgate.net. The size and phase purity of crystals can be controlled by varying the temperature and concentration of reactants in hydrothermal methods sci-hub.se.
Influence of Heating and Cooling Rates
Heating and cooling rates can significantly impact the crystallization behavior and resulting microstructure, particularly in glass-ceramic systems. In barium disilicate (BaO·2SiO₂) glasses, the cooling rate from the melting temperature influences the extent of crystallization. Faster cooling rates can prevent the glass from reaching the crystallization threshold, thus inhibiting crystal formation brazilianjournals.com.br. Conversely, controlled cooling rates can be used to induce internal nucleation and crystallization, leading to the formation of glass-ceramics brazilianjournals.com.br.
The heating rate during thermal treatment also affects the crystallization kinetics. Increasing the heating rate can shift the exothermic crystallization peaks to higher temperatures and decrease the thermal stability (the temperature range where structural rearrangements occur without crystallization) aip.org.
Effect of Precursor Materials and Ratios
The choice and ratio of precursor materials are fundamental in determining the final this compound phase and its characteristics. In solid-state synthesis, using stoichiometric mixtures of precursors like BaCO₃ and SiO₂ is common . The ratio of barium to silicon in the starting materials is critical and must be controlled within specific limits to avoid undesirable outcomes like sintering or fusion, especially at high temperatures (1400-1500 °C) google.com. For example, an operable range for the barium to silicon ratio between 2.2:1 and 2.7:1 has been identified in some processes google.com.
In hydrothermal synthesis, the type of silicon precursor and the molar ratios of reactants (e.g., ethanol/water ratio, NaOH/Ba²⁺ ratio, Ba/Si ratio) strongly influence the particle size and morphology of this compound nanostructures researchgate.net. Varying the molar ratios of Ba/Si in solution can lead to the synthesis of different shapes, including hedgehog-like, spherical, porous irregular spherical, hollow worm-like, and cracked worm shell-like structures researchgate.net.
Using precursor materials with different particle sizes can also impact the synthesis outcome. In the solid-state synthesis of barium titanate (BaTiO₃) using BaCO₃ and TiO₂, the particle size of the raw materials influences the final particle size distribution of the product mdpi.com. Smaller precursor particle sizes can lead to better homogeneity and potentially more uniform and well-crystallized products mdpi.com.
Role of Synthesis Method
Different synthesis methodologies inherently influence the processing parameters and, consequently, the microstructure and crystallinity of this compound.
Solid-State Synthesis: This method typically involves high temperatures and longer reaction times to facilitate diffusion and reaction between solid precursors . While commonly used, it can sometimes result in larger particle sizes and broader particle size distributions compared to wet chemical methods sci-hub.se. The purity of the resulting phase is highly dependent on parameters like heating rate, dwell time, and precursor homogeneity .
Hydrothermal Synthesis: This method utilizes aqueous solutions at elevated temperatures and pressures to crystallize materials sci-hub.sewikipedia.org. It offers better control over particle size and morphology, often yielding fine, well-crystallized particles with a low degree of aggregation sci-hub.se. Hydrothermal conditions allow for faster transport and high dissolution rates sci-hub.se. This method is particularly suitable for creating crystalline phases not stable at their melting point or materials with high vapor pressure wikipedia.orgchemeurope.com.
Sol-Gel Synthesis: This wet chemical technique allows for fine control over composition, homogeneity, and textural properties like surface area and nanoporosity nih.gov. It typically involves lower processing temperatures compared to solid-state methods researchgate.net. The sol-gel process can lead to improved homogeneity between precursors, resulting in more reactive materials researchgate.net. The selection and influence of synthesis variables, such as reagent types, molar ratios, and reaction times, are critical in controlling the material properties nih.gov.
Influence of Additives
The presence of additives or impurities can significantly alter the crystallization process and resulting microstructure. In the crystallization of barium carbonate (BaCO₃), the presence of dissolved silica (SiO₂) has been shown to provoke miniaturization of BaCO₃ particles and stabilize them at small sizes by precipitating around the carbonate rods rsc.org. This coating impedes further growth and can lead to novel nucleation events rsc.org.
In glass-ceramic systems, the addition of components like MgO can influence the crystallization of barium silicates. Studies have shown that MgO can promote this compound crystallization, similar to the effect of BaO, when substituting BaO while keeping the total MgO+BaO content constant researchgate.net. However, if the BaO content is very low compared to MgO, this compound crystallization may not be promoted researchgate.net.
Nucleating agents, such as ZrO₂ and TiO₂, can also affect the crystallization behavior of barium-containing glasses, influencing the formation of specific crystalline phases researchgate.net.
Data Tables Illustrating Parameter Influence
The following tables summarize some detailed research findings on the influence of processing parameters on this compound (or related barium-silicon-oxygen systems) microstructure and crystallinity.
| Synthesis Method | Precursors | Parameter Varied | Parameter Values | Observed Influence on Microstructure/Crystallinity | Source |
| Solid-State | BaCO₃, SiO₂ | Sintering Temperature | 1200-1300 °C vs. > 1350 °C | Higher temperatures (> 1350 °C) lead to > 90 wt.% conversion in 30-60 min; slower diffusion at lower temperatures. | cas.cz |
| Solid-State | BaCO₃, SiO₂ | Ba:Si Ratio | 2.2:1 to 2.7:1 vs. outside this range (at 1400-1500 °C) | Critical range to avoid sintering or fusion. Melting occurs with ratios above 2.7:1. | google.com |
| Hydrothermal | Various Ba and Si sources | Ethanol/Water Ratio, Time, NaOH/Ba²⁺ Ratio, Si Precursor | Varied | Strongly influence particle size and morphology (spherical, needlelike, hedgehog-like, etc.). Particle size ranges from 200 nm to 3 μm. | researchgate.net |
| Hydrothermal | Ba/Si solutions | Ba/Si Molar Ratio | Varied | Synthesis of different nanostructure shapes. | researchgate.net |
| Glass-Ceramic | BaO-2SiO₂ glass | Cooling Rate | Varied | Faster rates inhibit crystallization; controlled rates induce internal nucleation and crystallization. | brazilianjournals.com.br |
| Glass-Ceramic | Barium borosilicate glass | Heating Rate | 5 to 20 K/min | Shifts crystallization peaks to higher temperatures; decreases thermal stability. | aip.org |
| Glass-Ceramic | Barium borosilicate glass | Heat Treatment Temperature | 773 K vs. 833 K | Different crystalline phases form (β-BaB₂O₄ at 773 K, Ba₅Si₈O₂₁ also at 833 K). Higher temperatures lead to better crystal development. | aip.org |
| Precipitation | BaCl₂, Carbonate buffer, SiO₂ | Presence of SiO₂ | 0 ppm vs. 300 ppm, 600 ppm | SiO₂ precipitates around BaCO₃ rods, miniaturizing particles and stabilizing them at small sizes. | rsc.org |
| Solid-State | BaCO₃, TiO₂ | BaCO₃ Particle Size | Micrometer-sized vs. 30-80 nm | Influences particle size distribution of synthesized BaTiO₃. | mdpi.com |
| Material System | Processing Parameter | Influence on Crystalline Phase | Influence on Microstructure (Particle Size, Morphology, etc.) | Source |
| Ba-doped Ye'elimite (related) | Sintering Temperature | Higher temperatures (> 1350 °C) favor high purity phase formation. | Not explicitly detailed in snippet regarding microstructure, but focuses on conversion rate. | cas.cz |
| Eu²⁺-doped Ba₂SiO₄ phosphors | Hydrothermal conditions | Single-phase powders obtained at 250 °C + 900 °C annealing. | Particle size (200 nm to 3 μm) and morphology (spherical, needlelike) strongly influenced by parameters. | researchgate.net |
| Barium borosilicate glass-ceramics | Heat treatment temperature | Higher temperatures increase intensity and development of Ba₅Si₈O₂₁ and β-BaB₂O₄ peaks. | Not explicitly detailed in snippet regarding microstructure. | aip.org |
| Barium disilicate glass-ceramics | Heat treatment temperature | Amount of orthorhombic sanbornite (Ba₂Si₂O₅) phase increases with treatment temperature. | Crystallization at low temperature produces small crystallites; coarsening not observed with temperature rise in this study. | ktu.lt |
| Barium disilicate glass-ceramics | Heat treatment time | Peak intensities of orthorhombic sanbornite increase with longer treatment time. | Crystallized phases become more evident after longer treatment time. | ktu.lt |
| BaO-MgO-Al₂O₃-SiO₂ glass-ceramics | MgO/BaO ratio | MgO promotes this compound crystallization when substituting BaO at constant total content. | Not explicitly detailed in snippet regarding microstructure. | researchgate.net |
These findings highlight the intricate relationship between processing parameters and the resulting characteristics of this compound materials, enabling the synthesis of materials with tailored properties for specific applications.
Advanced Structural Characterization and Analysis
X-ray Diffraction (XRD) and High-Temperature XRD Studies
X-ray Diffraction (XRD) is a primary technique for analyzing the crystalline structure of barium silicates, providing information on phase identification, crystallinity, and structural parameters.
Powder X-ray Diffraction for Phase Identification and Crystallinity
Powder X-ray Diffraction (PXRD) is widely employed to identify the crystalline phases present in barium silicate (B1173343) samples and assess their crystallinity. The sharp peaks in XRD patterns generally indicate a good crystalline structure of synthesized materials. scirp.org PXRD can reveal the presence of diverse mineralogical phases and compounds in complex barium silicate materials. scirp.org For example, analysis of advanced materials has shown the presence of phases like barium iron titanium silicate (Bafertisite) and barium aluminum silicate. scirp.org
PXRD patterns can be analyzed using specialized software and compared to databases like the JCPDS database for phase identification. frontiersin.org The absence of well-defined sharp peaks in an XRD pattern can indicate that the material is amorphous or contains very poorly crystalline phases. ccp14.ac.uk A broad hump in the data can also imply the presence of amorphous material. ccp14.ac.uk
Studies on barium borosilicate glasses have used XRD to identify crystalline phases formed upon heat treatment. For instance, in a 60BaO-30B₂O₃-10SiO₂ glass, barium borate (B1201080) (β-BaB₂O₄) was identified as the first crystalline phase to form, followed by the formation of this compound (Ba₅Si₈O₂₁. aip.org The intensity of diffraction peaks increases with increasing heat treatment temperature, indicating better development of crystals. aip.org
PXRD has also been used to characterize newly identified barium-silicate-rich mineral species like Kampfite, providing unit-cell parameters refined from powder data and the strongest diffraction lines. arizona.edu
Single Crystal X-ray Diffraction for Structural Determination
Single Crystal X-ray Diffraction (SCXRD) is a powerful technique for determining the detailed crystal structure of this compound compounds. This method allows for the precise determination of atomic positions, bond lengths, and bond angles within the crystal lattice.
SCXRD has been used to refine the crystal structure of BaSiO₃ with the benitoite structure, synthesized under high pressure and temperature conditions. carnegiescience.edu The structure was found to contain mixed four- and six-fold coordination for silicon, consisting of double layers of three-membered tetrahedral rings cross-linked by octahedra, with barium atoms situated in the channels. carnegiescience.edu
While SCXRD provides highly detailed structural information, obtaining single crystals of sufficient size and quality can be challenging for some this compound phases, particularly those formed as fine-grained powders. psu.edu In such cases, techniques like High-Resolution Transmission Electron Microscopy (HRTEM) can complement PXRD by providing structural and chemical information from fine-grained materials. psu.edu SCXRD has also been used in studies investigating phase transitions in related silicates, providing insights into structural changes under varying conditions. nih.govgeoscienceworld.org
High-Temperature X-ray Diffraction for Thermal Behavior and Phase Transitions
High-Temperature X-ray Diffraction (HT-XRD) is utilized to study the structural behavior of barium silicates as a function of temperature, including thermal expansion and phase transitions.
HT-XRD studies on various barium silicates have shown that they exhibit thermal expansion coefficients in the range of 10.5 to 15.4 × 10⁻⁶ K⁻¹ between 100 and 800 °C. researchgate.net The expansion can be strongly dependent on the crystallographic axis. researchgate.net Ortho- and metasilicates tend to exhibit the largest thermal expansion coefficients. researchgate.net
HT-XRD can clearly detect phase transitions. For example, BaZn₂Si₂O₇ shows a high coefficient of thermal expansion up to 280 °C, followed by a transition to a high-temperature phase which exhibits negative thermal expansion. nih.gov This transition is accompanied by a steep increase in volume. nih.gov HT-XRD, combined with dilatometry, has been used to verify negative thermal expansion in such materials. nih.gov
HT-XRD is valuable for understanding the behavior of barium silicates in applications requiring high-temperature stability, such as high thermal expansion seals for solid oxide fuel cells. researchgate.netscilit.com
Rietveld Refinement for Crystal Structure Analysis
Rietveld refinement is a powerful analysis technique applied to powder X-ray diffraction data to refine crystal structure parameters, including lattice parameters, atomic positions, and thermal displacement parameters. cambridge.orgcambridge.orgresearchgate.net
This method has been successfully used to refine the crystal structure of various barium silicates. For instance, the structure of lithium this compound (Li₂BaSiO₄) was reinvestigated using laboratory X-ray powder diffraction and refined by the Rietveld method. cambridge.org The refinement yielded reliability indices such as Rwp, Rp, RB, and RF, indicating the quality of the fit between the observed and calculated diffraction patterns. cambridge.org The maximum-entropy method-based pattern fitting (MPF) can be used in conjunction with Rietveld refinement to confirm the validity of structural models and minimize bias. cambridge.orgcambridge.org
Rietveld refinement allows for the determination of detailed structural information, such as unit-cell dimensions and space groups. cambridge.orgcambridge.org It can also be used to analyze structural disorder, as demonstrated in the reinvestigation of the crystal structure of Ba₃MgSi₂O₈. cambridge.org In this case, a split-atom model was used in the Rietveld refinement to describe positional and orientational disorder. cambridge.org
Rietveld analysis can also provide quantitative phase analysis, determining the weight percentages of different crystalline phases present in a sample. cambridge.orgmdpi.com This is particularly useful for studying crystallization processes in glasses where multiple phases may form. aip.orgmdpi.com
Spectroscopic Investigations
Spectroscopic techniques, particularly Raman spectroscopy, provide complementary information to XRD by probing the vibrational modes and structural connectivities within this compound structures.
Raman Spectroscopy for Vibrational Modes and Structural Connectivities
Raman spectroscopy is a valuable tool for investigating the vibrational modes of silicate networks and understanding the structural connectivities (Qⁿ species) in barium silicates, both in crystalline and glassy states. researchgate.netresearchgate.net
Raman spectra provide information about the Si-O bonds and the degree of polymerization of SiO₄ tetrahedra. Different Qⁿ species (where n represents the number of bridging oxygens per SiO₄ tetrahedron) correspond to distinct vibrational modes and appear at characteristic Raman shifts. researchgate.net For example, mean Qⁿ mode frequencies have been identified for homo-connected crystalline silicates. researchgate.net
Studies using Raman spectroscopy on this compound glasses have examined the state of polymerization and the distribution of Qⁿ species. researchgate.net This helps in understanding how the composition affects the silicate network structure. researchgate.net
Raman spectroscopy can also be used to characterize the structural changes occurring during processes like crystallization or phase transitions. researchgate.net For instance, Raman spectra can suggest that crystalline phases are somewhat distorted or contain defects. researchgate.net
In addition to Si-O vibrations, Raman spectroscopy can detect other vibrational modes in this compound compounds, such as those related to borate networks in borosilicate glasses or the presence of carbonate groups in minerals like Kampfite. arizona.eduscirp.org
The combination of Raman spectroscopy and techniques like XRD provides a comprehensive understanding of the structural characteristics of barium silicates. researchgate.net
Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bonding and Functional Groups
Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for investigating the chemical bonds and functional groups present in this compound. FTIR spectra provide information about the vibrational modes of the material's constituent atoms, allowing for the identification of different silicate structures and the presence of non-bridging oxygens (NBOs).
Studies on barium-containing alumino-silicate glasses have utilized FTIR to understand the silicate network. The technique can reveal the distribution of the silicate network, including Si-O-Si stretching vibrations associated with Q4 and Q3 species, and Si-O-[NBO] vibrations related to Q3 units within the SiO4 tetrahedra. scientific.net
In the FTIR spectra of barium silicates, characteristic peaks are observed. The O-Si-O bands typically appear between 1030 and 1060 cm⁻¹. researchgate.netscielo.org.ar A band at 840 cm⁻¹ is assigned to the Si-O-Si symmetric stretch. researchgate.netscielo.org.ar Comparisons between this compound and calcium silicate have shown that this compound exhibits more Si-O bonds. researchgate.netscielo.org.ar Another absorption peak around 1600 cm⁻¹ corresponds to hydroxyl (O-H) groups. researchgate.netscielo.org.ar
FTIR spectroscopy has also been employed to confirm the formation of specific this compound compounds, such as BaSiO₃ nanoparticles. rsc.org The technique is effective for examining functional groups in the range of 4000 to 1400 cm⁻¹ and the fingerprint area from 1400 to 400 cm⁻¹. mechanicaljournals.com The analysis of silicate (SiO₄) absorption bands and various functional groups helps in clarifying the structure of synthesized phosphors like Ba₂MgSi₂O₇. mechanicaljournals.com
X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of elements in the near-surface region of this compound materials. XPS provides insights into the bonding environment and can confirm the presence of specific elements and their oxidation states.
XPS analysis has been used to identify the formation of chemical bonds, such as Si-N, in the crystal lattice of Ba₂SiO₄. nih.gov The Si-2p binding energies in XPS spectra are particularly informative. For Ba₂SiO₄, the Si-2p spectrum can be deconvoluted into peaks at approximately 100.4 eV and 102.4 eV. nih.gov These binding energies are influenced by the chemical bond competition involving Ba²⁺—[O–Si–O]⁴⁻—Ba²⁺ interactions. nih.gov A lower shift in Si-2p binding energy can be associated with a weakening of the Si-O bond, potentially due to the influence of Ba²⁺ ions. nih.gov
XPS, in combination with other techniques like electron-energy-loss spectroscopy (EELS) and transmission electron microscopy (TEM), has been used to characterize crystalline epitaxial layers of Ba₂SiO₄ grown on Si(100) substrates. aps.orgaps.org XPS confirmed the formation of an atomically sharp interface between the this compound layer and the silicon substrate, with no interface oxide detected. aps.orgaps.org
XPS is also utilized in studies investigating foaming species and trapping mechanisms in this compound glasses. dntb.gov.uauni-hannover.de
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ²⁹Si MAS NMR) for Local Structure and Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Magic Angle Spinning (MAS) NMR, is a powerful tool for probing the local structure and connectivity of silicate units in barium silicates. ²⁹Si MAS NMR is commonly used to identify and quantify different silicate species based on the number of bridging oxygens (Qⁿ species, where n is the number of bridging oxygens).
²⁹Si MAS-NMR spectra of barium-containing alumino-silicate glasses have indicated the presence of Q4 (4Al) and Q3 (3Al) species. scientific.netresearchgate.net ²⁹Al MAS-NMR spectra in such glasses show that four-fold coordinated aluminum (Al(IV)) is the dominant species, with a smaller peak assigned to octahedral aluminum (Al(VI)). scientific.netresearchgate.net
Studies specifically on crystalline barium silicates, including Ba₂SiO₄, high-BaSiO₃, Ba₄Si₆O₁₆, Ba₅Si₈O₂₁, Ba₆Si₁₀O₂₆, high-BaSi₂O₅, and sanbornite (low-BaSi₂O₅), have analyzed their ²⁹Si MAS NMR spectra to understand connectivity profiles. researcher.liferesearchgate.net The ²⁹Si NMR chemical shifts of barium silicates generally align with known structural trends. researcher.liferesearchgate.net However, the chemical shifts for Q2 resonances can remain essentially constant, which may be attributed to lattice distortion around the large Ba²⁺ cations. researcher.liferesearchgate.net
NMR spectroscopy is also used to study structural changes during the nucleation and early stage crystallization of barium disilicate glass, complementing techniques like XRD, SEM, and TEM. nih.gov While TEM may indicate the arrangement of nanocrystals, ²⁹Si MAS NMR can reveal that the bulk of the silicon speciation remains amorphous in certain heat-treated samples. nih.gov
Energy Dispersive X-ray Spectroscopy (EDAX/EDS) for Elemental Composition
Energy Dispersive X-ray Spectroscopy (EDAX or EDS) is an analytical technique coupled with electron microscopy (SEM or TEM) that provides information about the elemental composition of a sample. When applied to this compound, EDAX/EDS can confirm the presence and relative proportions of barium, silicon, and oxygen, as well as other elements that might be present as dopants or impurities.
EDAX analysis has been used to determine the elemental composition and weight percentages of elements in this compound nanoparticles, confirming the presence of Si, Ba, and O and validating the proposed composition, such as BaSiO₃. rsc.org For example, one study reported weight percentages of 17.16% Si, 57.35% Ba, and 26.49% O for BaSiO₃ nanoparticles. rsc.org
EDX is also employed in the study of this compound glasses and glass-ceramic seals, particularly at interfaces with other materials like YSZ (yttria-stabilized zirconia). mdpi.com EDX analysis of residual glass in such systems can show depletion of elements like magnesium and silicon due to crystallization. mdpi.com It can also help identify the formation of new phases at the interface, such as BaZrSi₃O₉, by comparing experimental elemental compositions to theoretical values. mdpi.com
EDX is considered suitable for surface analysis, although electron beam irradiation during measurements can potentially induce compositional changes, such as the migration of alkali ions. cas.cz When comparing EDX with X-ray Fluorescence (XRF), EDX provides a more realistic surface and local composition, while XRF offers an averaged composition over a larger volume. cas.cz
In the analysis of this compound crystals in glass-ceramics, EDX, along with Wavelength Dispersive X-ray (WDX) spectroscopy, has been used to identify the composition of different this compound phases, such as BaSi₂O₅ and BaSiO₃. rsc.org
X-ray Emission Spectroscopy (XES) and X-ray Absorption Near Edge Spectroscopy (XANES) for Band Gap Evaluation
X-ray Emission Spectroscopy (XES) and X-ray Absorption Near Edge Spectroscopy (XANES) are synchrotron-based techniques that provide insights into the electronic structure, including the band gap, of materials like this compound. XANES probes the unoccupied electronic states, while XES probes the occupied states. By aligning the energy scales of XES and XANES spectra, the band gap can be determined.
The alignment of XES and XANES on a common energy axis can yield the band gap. scholaris.caresearchgate.net XANES features reflect the maximum densities of unoccupied states, such as Si 3s, 3p, and 3d, in the conduction band. arizona.edu XES provides information about the valence band structure.
Studies using photoelectron (XPS) and electron-energy-loss spectroscopy (EELS), which is related to XANES, have been used to estimate the bulk band gap of this compound. aps.org For crystalline Ba₂SiO₄ layers on Si(100), an estimated bulk band gap of 5.7 ± 0.2 eV was obtained from the linear extrapolation of the steep increase in the electron-energy-loss spectrum. aps.org This value coincided with the first abrupt change of slope in the loss intensity, indicating the onset of bulk excitations. aps.org
Theoretical calculations using hybrid functional methods have predicted that cubic BaSiO₃ could have a narrow band gap of approximately 4.1 eV, compared to around 9 eV for SiO₂ and a calculated 7.3 eV for orthorhombic BaSiO₃. science.gov This narrow band gap in cubic BaSiO₃ is attributed to the nonbonding state of Si 3s and a weakened Madelung potential. science.gov The existence of this predicted cubic perovskite structure of BaSiO₃ was experimentally verified under high pressure. science.gov
Microscopic and Imaging Techniques
Transmission Electron Microscopy (TEM) for Nanostructure and Cross-Sectional Imaging
Transmission Electron Microscopy (TEM) is a powerful imaging technique that provides high-resolution images of the internal structure, morphology, and defects of materials at the nanoscale. Cross-sectional TEM is particularly useful for examining the interfaces and layered structures within this compound thin films or composites.
TEM has been used to investigate the nanostructure of this compound materials. For instance, TEM photographs have displayed the morphology of BaSiO₃ nanoparticles, showing unregular and chaotic particles with nanometer size. rsc.org
Cross-sectional TEM imaging is crucial for analyzing the interface quality and crystallinity of this compound layers grown on substrates. aps.orgaps.org TEM images have confirmed the formation of crystalline epitaxial layers of Ba₂SiO₄ on Si(100) substrates and revealed an atomically sharp interface without the presence of an interface oxide layer. aps.orgaps.org Although the interface was atomically sharp, TEM showed it could be rough on the atomic scale. aps.org
TEM is also employed to study the structural evolution and nanostructure development in this compound glasses and glass-ceramics during processes like heat treatment and crystallization. nih.gov TEM analysis can indicate the arrangement of nanocrystals, even when techniques like ²⁹Si MAS NMR suggest the bulk remains amorphous. nih.gov Sample preparation for high-resolution STEM (Scanning TEM) imaging often involves conventional TEM preparation methods like polishing, dimpling, and ion milling to create electron-transparent areas. nih.gov
In studies of europium-doped this compound thin films or multilayers, cross-sectional TEM images have been used to visualize the layered structures and examine the interfaces between different layers, such as Eu₂O₃ and Si. d-nb.info TEM can show how these interfaces become blurry after annealing, indicating reactions and the formation of crystalline europium silicate phases. d-nb.info Selected Area Electron Diffraction (SAED) patterns obtained during TEM analysis can confirm the multicrystalline nature of the formed silicate phases. d-nb.info
Cross-sectional TEM analysis has also been used to verify the intended layered nanostructures in other materials, such as barium fluoride (B91410) thin films. csic.es
Scanning Electron Microscopy (SEM) for Morphology and Microstructure
Scanning Electron Microscopy (SEM) is a widely used technique to investigate the surface morphology and microstructure of materials at high resolution. By scanning a focused electron beam across the surface of a this compound sample and detecting the secondary or backscattered electrons, SEM can produce detailed images revealing the shape, size, and arrangement of particles, as well as the presence of pores, cracks, or other microstructural features.
Research utilizing SEM on this compound has provided insights into its diverse forms and how synthesis conditions can influence its morphology. For instance, studies on barium silica-carbonate biomorphs have shown that synthesis conditions, such as ambient temperature versus conditions emulating a Precambrian atmosphere, can lead to different morphologies. Under current atmospheric conditions, crystalline aggregates resembling leaves, spirals, flowers, and stems were observed. researchgate.net In contrast, biomorphs produced under conditions emulating the Precambrian era presented a polycrystalline sphere-type morphology. researchgate.net
SEM is also employed to study the microstructure of this compound glasses and glass-ceramic seals. Backscattered electron (BSE) mode in SEM is particularly useful as it is sensitive to the atomic weight of elements, allowing for the distinction of crystalline phases with different compositions by contrast. mdpi.com This has been applied to study the crystallization and phase separation in barium-containing glasses used as sealants for electrochemical devices. mdpi.com SEM images combined with energy dispersive spectroscopy (EDS) can reveal the distribution of elements within the microstructure, highlighting phenomena like the diffusion of ions (e.g., Zr⁴⁺ from YSZ ceramics into the glass sealant) and the formation of new phases like BaZrSi₃O₉. mdpi.com
Furthermore, SEM analysis of this compound nanopowders, sometimes doped with other oxides like barium oxide in magnesium silicate systems, helps in understanding the effect of doping on the final morphology and size of the particles. nih.gov SEM images can show typical agglomerations of glass-ceramic nanoparticles. nih.gov
Dynamic Light Scattering (DLS) for Particle Size Distribution
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS) or Quasi-Elastic Light Scattering (QELS), is a non-invasive technique used to determine the particle size distribution of materials, typically in liquid suspensions or dispersions. DLS measures the temporal fluctuations in the intensity of scattered light caused by the Brownian motion of particles. By analyzing the rate at which these intensity fluctuations decay, the diffusion coefficient of the particles can be determined, which is then converted into a hydrodynamic particle size using the Stokes-Einstein equation.
DLS is a valuable tool for characterizing this compound nanoparticles, providing information about their average size and the width of their size distribution in a dispersed state. Studies on this compound nanoparticles used as catalysts have employed DLS to determine their particle size distribution in suspension. nih.govrsc.org For example, one study reported a particle size distribution ranging from 45 to 140 nm with an average particle size of 74 nm for BaSiO₃ nanoparticles analyzed by DLS. nih.govrsc.org
It is important to note that DLS measures the hydrodynamic size, which includes the particle core and any surrounding layers or adsorbed molecules, and this can sometimes differ from the size determined by techniques like SEM or TEM which measure the physical size. mdpi.com DLS is particularly effective for characterizing monomodal particle size distributions but may have limitations in resolving complex multimodal distributions, especially when there are significant differences in particle concentrations or scattering intensities between different populations. mdpi.comaip.org Despite these considerations, DLS remains a crucial technique for assessing the dispersibility and size characteristics of this compound particles in liquid environments, which is relevant for applications involving suspensions or colloids.
Crystallography and Polymorphism of Barium Silicates
Crystal Structure Determination and Refinement
The crystal structures of barium silicates are typically determined and refined using techniques such as X-ray diffraction, including single-crystal and powder diffraction methods. Rietveld refinement is a common method for analyzing powder diffraction data to obtain detailed structural parameters cambridge.orgcarnegiescience.eduresearchgate.net. For instance, the crystal structure of lithium barium silicate (B1173343), Li₂BaSiO₄, was reinvestigated using laboratory X-ray powder diffraction, and its structure was successfully refined by the Rietveld method cambridge.org. The validity of structural models can be further confirmed using methods like the maximum-entropy method-based pattern fitting (MPF), which helps minimize conventional structure bias cambridge.org. High-resolution powder diffraction studies, often conducted at synchrotron facilities, provide high-quality data for precise structure determination and refinement, even for complex phases or those present in minor amounts carnegiescience.edu.
Polymorphism and Polytypism in Barium Silicate Phases
Polymorphism, the ability of a chemical compound to exist in different crystal structures, is observed in several barium silicates, driven by variations in temperature and pressure mindat.orgtulane.edu. For example, BaSiO₃ exists in multiple polymorphic forms. At ambient pressure, it can crystallize in an orthorhombic structure with space group P2₁2₁2₁ materialsproject.orgmaterialsproject.orgmaterialscloud.org. Under high pressure, BaSiO₃ transforms into denser phases, including rhombohedral (9R) and hexagonal (6H) perovskite structures arizona.edugeoscienceworld.org. These high-pressure phases are characterized by different stacking sequences of SiO₆ octahedra and are not recoverable at ambient pressure, becoming amorphous upon decompression arizona.edugeoscienceworld.org. Ba₂Si₄O₁₀ also exhibits polymorphism, with a low-temperature orthorhombic form (sanbornite) and a high-temperature monoclinic form rruff.inforesearchgate.net. Polytypism, a special case of polymorphism, involves different stacking sequences of nearly identical layers with preserved two-dimensional translations within the layers mindat.org. While disordered intergrowth phases in silicates can be polytypic, chemically well-defined recurrent ordered intergrowth structures, like those in some barium ferrites, involve compositional changes across interfaces and are not strictly polytypes ias.ac.in.
Coordination Environments of Barium and Silicon Atoms
The coordination environment of barium atoms in barium silicates is typically high, reflecting the large ionic radius of Ba²⁺. Barium can exhibit various coordination numbers, commonly ranging from 8 to 12 uvm.edumaterialsproject.orgmaterialsproject.orgmaterialsproject.orgosti.govmaterialsproject.orgosti.gov. In BaSiO₃ (orthorhombic), Ba²⁺ is 8-coordinated to eight O²⁻ atoms materialsproject.orgmaterialsproject.org. In Ba₃SiO₅, there are two inequivalent Ba²⁺ sites, one with 8-coordinate geometry and another with 10-coordinate geometry materialsproject.orgmaterialsproject.orgdaneshyari.comosti.govosti.gov. Ba₂SiO₄ features Ba²⁺ ions in different lattice sites with coordination numbers of 9 and 10 aip.orgosti.gov. The Ba-O bond distances vary depending on the coordination number and specific structure materialsproject.orgmaterialsproject.orgmaterialsproject.orgosti.govmaterialsproject.org.
Silicon in barium silicates is predominantly found in tetrahedral coordination with oxygen, forming [SiO₄] units researchgate.netmaterialsproject.orgmaterialsproject.orgosti.gov. These SiO₄ tetrahedra can be isolated or linked to form more complex silicate anions mdpi.com. The Si-O bond lengths in tetrahedra are generally shorter than Ba-O bond lengths mdpi.com. In some high-pressure phases, silicon can also adopt octahedral coordination, forming SiO₆ octahedra carnegiescience.edugeoscienceworld.org. For instance, the benitoite form of BaSi₄O₉ contains both four- and six-fold coordinated silicon carnegiescience.edu.
Structural Evolution under Pressure
High pressure significantly influences the crystal structures of barium silicates, often leading to transformations to denser polymorphs with increased coordination numbers for silicon. Studies on BaSiO₃ under high pressure have revealed transformations to perovskite-type structures, including rhombohedral (9R) and hexagonal (6H) phases at pressures above 27.9 GPa arizona.edugeoscienceworld.org. These high-pressure phases involve corner-sharing SiO₆ octahedra arizona.edugeoscienceworld.org. The structural evolution under pressure is also observed in barium disilicate glasses, where high pressures can induce crystallization of stoichiometric phases like orthorhombic low-Ba₂Si₄O₁₀ (sanbornite) researchgate.net. The compressibility of this compound structures varies, with different axial compression ratios observed under pressure arizona.edu.
Crystallographic Database Analysis of this compound Structures
Crystallographic databases, such as the Materials Project and the Crystallography Open Database, provide valuable resources for analyzing and understanding the structures of barium silicates materialsproject.orgmaterialsproject.orgmaterialscloud.orgmaterialsproject.orgosti.govmaterialsproject.orgosti.govosti.govosti.govnih.govcatalysthub.netugr.es. These databases contain detailed information on space groups, lattice parameters, atomic positions, and coordination environments for various this compound phases materialsproject.orgmaterialsproject.orgmaterialscloud.orgmaterialsproject.orgosti.govmaterialsproject.orgosti.govosti.govosti.govnih.govcatalysthub.net. Analysis of these databases can reveal systematic trends in structural topology and isomorphous substitutions geoscienceworld.orgminsocam.org. For example, the Materials Project database lists BaSiO₃ in an orthorhombic structure with space group P2₁2₁2₁ materialsproject.orgmaterialsproject.orgmaterialscloud.org and Ba₃SiO₅ in a tetragonal structure with space group I4/mcm materialsproject.orgmaterialsproject.orgosti.govosti.gov.
Natural Occurrences and Mineralogical Studies (e.g., Sanbornite, Bigcreekite, Bavsiite)
Several barium silicates occur naturally as minerals, primarily found in specific geological environments enriched in barium and silicon. Sanbornite (BaSi₂O₅) is a well-known this compound mineral, occurring in deposits in places like Fresno County, California psu.eduwebmineral.comrruff.inforesearchgate.net. It is characterized by its layered structure containing [Si₂O₅]²⁻ sheets rruff.infopsu.edu. Bigcreekite (BaSi₂O₅·4H₂O) is another this compound mineral found in the sanbornite deposits of California psu.eduresearchgate.net. It is a hydrous inosilicate with a structure containing four-membered rings of SiO₄ tetrahedra that form chains psu.edu. Bavsiite (Ba₂V₂O₂[Si₄O₁₂]) is a relatively recently described this compound mineral kristallov.netresearchgate.net. These natural occurrences provide insights into the conditions under which various this compound phases can form and their associations with other minerals psu.eduresearchgate.netresearchgate.net. Mineralogical studies, including detailed crystallographic analysis of natural samples, contribute significantly to the understanding of this compound structures and their stability fields rruff.infopsu.eduwebmineral.comrruff.info.
Electronic Structure and Optical Properties Research
Electronic Band Structure Calculations and Theoretical Modeling
Theoretical investigations into the electronic structure of barium silicates frequently utilize methods such as Density Functional Theory (DFT), including approaches like the generalized gradient approximation (GGA) and hybrid functionals. These calculations aim to determine the arrangement of electron energy levels within the material, which dictates its electrical and optical characteristics. For instance, electronic structure calculations have been performed on various barium silicate (B1173343) compositions, including hypothetical cubic perovskite BaSiO₃, revealing unique electronic structures. science.gov The electronic structures of ternary cubic perovskite oxides, including BaSiO₃, have been calculated using a hybrid functional method to explore potential semiconductor applications. science.gov DFT-based first-principles methods have also been used to investigate the structural and electronic properties of barium oxonitrido silicate (BaSi₄O₆N₂) compounds. aksaray.edu.tr
Band Gap Determination and Analysis
The band gap is a fundamental electronic property that determines whether a material is a conductor, semiconductor, or insulator. It represents the minimum energy required to excite an electron from the valence band to the conduction band. For barium silicates, band gap determination is carried out through both theoretical calculations and experimental techniques like optical reflectance spectroscopy and UV-Vis measurements. aip.org, dergipark.org.tr
Theoretical calculations have predicted varying band gap values depending on the specific barium silicate structure. For example, hypothetical cubic BaSiO₃ is predicted to have a narrow band gap of approximately 4.1 eV, significantly lower than conventional nontransition-metal silicates like SiO₂ (~9 eV) and orthorhombic BaSiO₃ (calculated at 7.3 eV). science.gov Experimental studies on crystalline this compound films, such as Ba₀.₇Sr₀.₃O on Si(100), have reported a band gap of 4.3 eV. researchgate.net Another study on a silicate layer found a bandgap of 5.9 ± 0.2 eV for a certain thickness. researchgate.net For Ba₂SiO₄, the calculated band gap using semi-local DFT is reported as 4.632 eV, although it is noted that this method generally underestimates band gaps. materialsproject.org
The band gap analysis helps in understanding the material's optical transparency and its suitability for applications requiring specific electronic transitions. The variation in band gap values highlights the dependence of electronic properties on the crystal structure and composition of barium silicates.
Valence and Conduction Band Analysis
Analysis of the valence band (the highest energy band occupied by electrons at absolute zero temperature) and the conduction band (the lowest energy band that is empty at absolute zero) provides crucial details about the electronic behavior of barium silicates. Theoretical calculations, such as those using DFT, can map out the energy levels within these bands and their contributions from different atomic orbitals. Experimental techniques like X-ray photoelectron spectroscopy (XPS) and electron energy loss spectroscopy can also probe the electronic structure of both occupied and unoccupied levels. researchgate.net
Studies on crystalline this compound films on Si(100) have determined the valence band offset with respect to n-Si to be -2.2 eV, resulting in a conduction band offset of +1.0 eV. researchgate.net Changes in the conduction and valence bands can be attributed to factors like the formation of vacancies within the crystal structure. aip.org
Electron Effective Mass Studies
The electron effective mass is a parameter that describes how electrons move through a crystal lattice under the influence of an external force, such as an electric field. A smaller effective mass generally indicates higher electron mobility. Theoretical calculations can provide insights into the effective mass of charge carriers in barium silicates. For the hypothetical cubic perovskite BaSiO₃, a small electron effective mass of 0.3m₀ (where m₀ is the free electron rest mass) has been predicted. science.gov This small effective mass is attributed to the nonbonding state of Si 3s and a weakened Madelung potential. science.gov
Spectroscopic Manifestations of Electronic Transitions
Spectroscopy, particularly photoluminescence (PL) and thermoluminescence (TL), is extensively used to study electronic transitions in barium silicates, especially when doped with rare earth ions. These techniques involve exciting the material with light or heat and analyzing the emitted photons, which correspond to transitions between different energy levels.
In undoped barium orthosilicate (B98303) (Ba₂SiO₄) nanoparticles, no luminescence is typically observed. nih.gov However, doping with activators leads to characteristic emission spectra. For instance, Eu²⁺-doped barium silicates exhibit broad emission bands resulting from the 4f⁶5d¹ → 4f⁷ electronic transition of Eu²⁺ ions. nih.gov, nih.gov The position and shape of these emission bands are influenced by the local environment of the Eu²⁺ ions within the host lattice. nih.gov, nih.gov Eu³⁺ doping in Ba₂SiO₄ nanoparticles results in typical sharp emission peaks corresponding to the ⁵D₀ → ⁷F_J (J = 0–4) transitions of Eu³⁺. nih.gov
Spectroscopic studies help to identify the energy levels involved in luminescence and understand the mechanisms of energy transfer and relaxation within the material.
Luminescence Mechanisms and Theory in Doped Barium Silicates
The luminescence in doped barium silicates arises from electronic transitions within the dopant ions or between the dopant ions and the host lattice. The mechanisms involved can include excitation of the dopant ion, energy transfer from the host lattice to the dopant, and subsequent radiative relaxation. Lattice defects, such as oxygen or cation vacancies, can play a significant role by creating trapping levels for electrons or holes, which contribute to phenomena like persistent luminescence (afterglow). cas.cz
The persistent luminescence in Eu²⁺-doped alkaline earth magnesium disilicates, including Ba₂MgSi₂O₇, is believed to be related to lattice defects that act as electron or hole traps. cas.cz Trapping is followed by thermal bleaching and energy transfer to the Eu²⁺ ion from an electron-hole recombination process. cas.cz
Rare Earth Ion Luminescence (e.g., Eu²⁺/³⁺, Dy³⁺, Sm³⁺)
Rare earth ions are common activators used to induce luminescence in barium silicates due to their characteristic sharp or broad emission bands arising from transitions within their 4f or 5d electron shells.
Eu²⁺/³⁺: Europium is a widely studied dopant in barium silicates. Eu²⁺ typically exhibits broad emission bands due to allowed 4f-5d transitions, often in the blue or green spectral region, depending on the host lattice. nih.gov, nih.gov For example, Ba₂MgSi₂O₇:Eu²⁺ shows a broad emission band centered at 505 nm (green). cas.cz Ba₂SiO₄:Eu²⁺ nanoparticles exhibit a broad band centered at 19,706 cm⁻¹ (507 nm). nih.gov The emission spectrum of Ba₂SiO₄:Eu²⁺ can show asymmetry due to Eu²⁺ occupying different Ba²⁺ sites in the crystal structure. nih.gov Eu³⁺, on the other hand, shows characteristic sharp line emissions from forbidden 4f-4f transitions, typically in the red region. nih.gov The oxidation state of europium (Eu²⁺ or Eu³⁺) significantly influences the luminescence properties, with Eu²⁺ often associated with persistent luminescence. uva.es The thermal quenching of Eu²⁺ luminescence is often attributed to the ionization of the 5d electron to conduction band states. capes.gov.br
Dy³⁺: Dysprosium (Dy³⁺) doped barium silicates can exhibit luminescence with characteristic peaks in the blue and yellow regions, corresponding to transitions from the ⁴F₉/₂ excited state to the ⁶H₁₅/₂ (blue) and ⁶H₁₃/₂ (yellow) ground states. scholarsresearchlibrary.com, researchgate.net The ratio of these blue and yellow emissions can be tuned to achieve white light emission in some this compound compositions. scholarsresearchlibrary.com Dy³⁺ co-doping with Eu²⁺ can enhance the persistent luminescence in barium silicates. researchgate.net, acs.org, sci-hub.se
Sm³⁺: Samarium (Sm³⁺) doped barium silicates can act as orange-red emitting phosphors, with luminescence arising from transitions within the Sm³⁺ ion. researchgate.net
Charge Transfer Band Analysis
Research into the electronic structure of this compound compounds often involves the analysis of charge transfer bands. In materials like Eu³⁺-doped this compound (Ba₂SiO₄:Eu³⁺), a broad charge transfer band (CT) is observed below 300 nm in excitation spectra. This band is attributed to the transfer of charge from O²⁻ ions to Eu³⁺ ions. rsc.org The presence of dopant ions like Eu³⁺ can introduce new energy levels within the bandgap of the pure this compound matrix, specifically the O²⁻ → Eu³⁺ charge transfer band, which lies between the valence and conduction bands. rsc.org This can lead to a decrease in the bandgap values of the doped materials compared to the undoped matrix. rsc.org
Studies on other silicate systems, such as Na₃LuSi₃O₉:Eu³⁺, also highlight the significance of charge transfer bands in understanding luminescence properties. In this case, charge transfer bands centered at different wavelengths (e.g., 270 nm and 287 nm) have been attributed to Eu³⁺ ions occupying different crystallographic sites within the silicate structure. optica.org Analyzing these bands helps in understanding site occupancy and its influence on luminescence. optica.org
The position and characteristics of charge transfer bands can be influenced by the glass composition and the presence of dopants. For instance, in copper-containing silicate glasses, broad absorption bands potentially arising from Cu²⁺-Cu⁺ intervalence charge transfer can contribute to the material's coloration. tib-op.org The shift in UV absorption bands with increasing Cu⁺ concentration in some glasses is found to be directly proportional to the average distance between Cu⁺ ions. tib-op.org
Persistent Luminescence Phenomena
Barium silicates, particularly when doped with rare-earth ions, have been investigated for their persistent luminescence properties, also known as afterglow. This phenomenon involves the material absorbing energy from an excitation source (like UV or visible light) and then gradually emitting light over an extended period after the excitation source is removed. researchgate.netmdpi.com
Eu²⁺- and Dy³⁺-codoped this compound glass ceramics, such as Ba₅Si₈O₂₁:Eu²⁺,Dy³⁺, have shown promising persistent luminescence characteristics. researchgate.netmdpi.comacs.org Samples of Ba₅Si₈O₂₁:Eu²⁺,Dy³⁺ have demonstrated persistent phosphorescence lasting over 16 hours. researchgate.netacs.org This long-lasting luminescence can be effectively activated by sunlight. acs.org The persistent luminescence is often associated with the presence of trap states within the material's bandgap, which can capture electrons or holes generated during excitation. researchgate.netcsic.es These trapped charges are then released over time, leading to the delayed emission of light as they recombine. csic.escas.cz
Thermoluminescence (TL) glow curve measurements are often used to study these trap states. In Eu²⁺-Dy³⁺ co-doped this compound glass ceramics, multiple TL glow peaks have been observed at different temperatures, indicating the presence of various electron trapping defects. researchgate.net Specific trap states can be strongly related to phenomena like photochromism, where the material's color changes upon light illumination. researchgate.net
Research has also explored optimizing the synthesis conditions and dopant concentrations to enhance the persistent luminescence properties of this compound phosphors. mdpi.com Factors such as the choice of precursors, crucible composition, flux agents, and synthesis temperature can influence the formation of crystalline phases and the resulting luminescence characteristics. mdpi.com
Optoelectronic Applications Research
This compound and related barium-containing silicate materials are being explored for various optoelectronic applications due to their favorable optical and electronic properties. ontosight.airesearchgate.net
Thin films of this compound have been investigated for use as transmission media in integrated optical circuits. optica.orgoptica.org These films can be produced with a controllable range of refractive indices by adjusting the ratio of the constituent materials during deposition. optica.orgoptica.org Low optical attenuation is a critical property for such applications, and studies have shown that this compound films can exhibit low loss. optica.org
This compound's electronic structure, including its bandgap and dielectric properties, makes it a candidate for applications in electronic devices. Crystalline epitaxial layers of barium orthosilicate (Ba₂SiO₄) grown on silicon substrates have shown potential as a robust high-κ gate dielectric material. researchgate.netaps.org These layers can be grown with an atomically sharp interface with silicon, without the formation of an undesirable interface oxide layer. researchgate.netaps.org Ba₂SiO₄ films have demonstrated a relatively high dielectric constant (around 22.8), low hysteresis in capacitance-voltage measurements, and acceptable leakage currents, highlighting their suitability for advanced semiconductor devices. researchgate.netaps.org
Furthermore, this compound glasses doped with various elements are being studied for their potential in optoelectronic devices and radiation shielding. researchgate.net The incorporation of dopants like La₂O₃ in this compound glasses can influence their optical parameters, such as energy band gaps and refractive indices, making them tailorable for specific optoelectronic applications. researchgate.net
Here is a table summarizing some research findings related to the bandgap of this compound materials:
| Material | Dopant | Bandgap (eV) | Reference |
| Ba₂SiO₄ (Undoped) | None | 5.82 | rsc.org |
| Ba₂SiO₄ | Eu³⁺ (1%) | 4.75 | rsc.org |
| Ba₂SiO₄ | Eu³⁺ (2%) | 4.38 | rsc.org |
| Ba₂SiO₄ | Eu³⁺ (3%) | 4.42 | rsc.org |
| Ba₂SiO₄ | Eu³⁺ (4%) | 4.80 | rsc.org |
| Ba₂SiO₄ | Eu³⁺ (5%) | 4.62 | rsc.org |
| Crystalline Ba₂SiO₄ films | None | 5.9 ± 0.2 | researchgate.net |
| This compound glasses | La₂O₃ | Decreasing with increasing La₂O₃ | researchgate.net |
Phase Equilibria and Thermodynamic Studies
Barium Oxide-Silica Binary Phase Diagram Analysis
The binary phase diagram of the BaO-SiO₂ system illustrates the stable phases and their equilibrium relationships as a function of temperature and composition. This diagram is a cornerstone for understanding the formation of various barium silicate (B1173343) compounds. Experimental and theoretical studies have contributed to mapping this important system.
The BaO-SiO₂ system includes several intermediate compounds with distinct stoichiometric ratios of BaO to SiO₂, such as barium orthosilicate (B98303) (Ba₂SiO₄), barium metasilicate (B1246114) (BaSiO₃), barium disilicate (BaSi₂O₅), and other less common phases like Ba₂Si₃O₈ and Ba₅Si₈O₂₁. researchgate.net The phase diagram reveals the liquidus curves, solidus lines, and the presence of eutectic and peritectic points, which dictate the melting and crystallization behavior of different compositions.
Research has involved experimental techniques like X-ray diffraction (XRD) and scanning electron microscopy with energy dispersive X-ray analysis (SEM-EDX) to characterize the phase assemblages at various temperatures and compositions. researchgate.netresearchgate.net Thermodynamic modeling, such as using substitutional solution models and associate models for the liquid phase, has also been employed to calculate phase diagrams and thermodynamic properties, which are then compared with experimental data. researchgate.netresearchgate.net Some studies have noted discrepancies in literature data regarding the BaO-SiO₂ phase diagram, particularly concerning the SiO₂-rich region and the potential existence of a miscibility gap. researchgate.net
High-Temperature Phase Transitions and Transformations
Barium silicates exhibit various phase transitions and transformations at high temperatures, which significantly influence their physical and chemical properties. These transformations can be reversible or irreversible and often involve changes in crystal structure.
Different barium silicate phases undergo specific transitions upon heating or cooling. For instance, barium orthosilicate (Ba₂SiO₄) exhibits polymorphic transformations between different crystal structures. minsocam.org These transitions can be martensitic, involving rapid, diffusionless structural changes. tandfonline.com High-temperature X-ray diffraction (HT-XRD) and dilatometry are common techniques used to study these transformations and determine properties like the coefficient of thermal expansion (CTE) of different phases. researchgate.netarchive.org
Studies have shown that the CTE of barium silicates can vary depending on the specific phase and crystallographic direction. researchgate.net For example, barium orthosilicate and barium metasilicate are reported to exhibit relatively high thermal expansion coefficients. researchgate.net The phase transitions can be influenced by factors such as temperature, pressure, and the presence of impurities or dopants. geoscienceworld.orgmdpi.com
Thermodynamic Stability of this compound Phases
The thermodynamic stability of this compound phases is a critical aspect determining their existence and behavior under various conditions. Stability is typically assessed through measurements and calculations of thermodynamic properties such as enthalpy of formation and Gibbs free energy.
Experimental techniques like Knudsen effusion mass spectrometry and Knudsen effusion weight loss have been used to investigate the high-temperature decomposition of barium silicides, providing data on their standard enthalpy changes of decomposition and heats of formation. researchgate.net Density functional theory (DFT) calculations are also employed to predict the thermodynamic stability and structural properties of barium silicates and related compounds, such as barium-doped silicon clathrates. researchgate.net These theoretical calculations can help to understand the relative stability of different polymorphs and the influence of pressure on phase stability. researchgate.netarxiv.org
The stability of certain this compound phases can be affected by their synthesis route and the presence of other components in a system. For example, the formation of specific barium zirconium silicates in glass-ceramic sealants is dependent on the co-sintering of precursor materials and the diffusion of ions. mdpi.com
Influence of Dopants on Phase Stability and Transformations
The introduction of dopants (impurities or alloying elements) can significantly alter the phase stability and transformation behavior of barium silicates. Dopants can stabilize certain high-temperature polymorphs at lower temperatures, modify transition temperatures, and influence the formation of solid solutions.
Research has demonstrated the impact of various dopants on the phase transitions and stability of silicate systems relevant to barium silicates. For instance, the incorporation of barium can influence the formation and phase transition of tricalcium silicate (C₃S), stabilizing certain triclinic forms and affecting lattice parameters. scientific.net Similarly, in barium orthotitanate (Ba₂TiO₄), doping with ions like Nd³⁺ or Sr²⁺ can stabilize high-temperature polymorphs at room temperature. tandfonline.com
Advanced Material Applications and Functionalization
Barium Silicate (B1173343) in High-Performance Ceramic Development
Barium silicate compounds and glasses are utilized in high-performance ceramics due to their favorable thermal and mechanical properties. They are particularly relevant in applications requiring high-temperature stability and tailored thermal expansion.
Applications in Solid Oxide Fuel Cell (SOFC) Sealants
Solid Oxide Fuel Cells (SOFCs) operate at high temperatures (typically 700–900°C or even higher, above 1000°C), necessitating robust and stable sealing materials to prevent fuel and oxidant mixing. scientific.netmdpi.com this compound glasses and glass-ceramics are widely used as sealants in SOFCs due to their good stability at high temperatures, high mechanical strength, appropriate coefficient of thermal expansion (CTE), and low electrical conductivity. mdpi.comresearchgate.net
The properties of these glass sealants can be modified by adjusting their composition or by incorporating fillers into the glass matrix to form composites. mdpi.com For instance, studies have investigated glass sealants in the SiO₂-BaO-MgO system with additions of Al₂O₃ and B₂O₃ to control thermal properties and crystallization. mdpi.com The diffusion of ions from adjacent ceramic components, such as Zr⁴⁺ from yttria-stabilized zirconia (YSZ) electrolytes, into the this compound sealant can lead to the formation of new phases like BaZrSi₃O₉, which can influence the sealant's long-term performance and adhesion. mdpi.com
Barium aluminosilicate (B74896) glass-ceramic sealants, often modified with CaO and MgO, are also explored for SOFC applications. issp.ac.ru These systems can form phases like BaAl₂Si₂O₈ (hexacelsian), which contribute to thermomechanical compatibility with SOFC components like metal interconnects and electrolyte materials. issp.ac.ru The CTE of glasses and glass-ceramics for SOFC seals typically needs to be in the range of 9 × 10⁻⁶ to 13 × 10⁻⁶ °C⁻¹. thaiscience.info
Research on barium-calcium silicate glasses has shown promising results for planar SOFC seals, with a specific composition (40.78mol%BaO-4.36mol%CaO-0.62mol%Al₂O₃-0.83mol%B₂O₃-47.41mol%SiO₂) exhibiting a CTE of 10.6 × 10⁻⁶ °C⁻¹ between 25 and 640°C. thaiscience.info Devitrification in this glass can lead to the surface crystallization of phases including BaAl₂Si₂O₈ (hexacelsian), BaSiO₃, and BaCa₂Si₃O₉. thaiscience.info
Barium lanthanum silicate glass-ceramics are also being investigated for high-temperature sealing applications, possessing CTEs exceeding 10 × 10⁻⁶ °C⁻¹ (20-1000°C) and dilatometric softening points above 1000°C. google.com The addition of lanthanum oxide can retard crystallization and improve sintering characteristics without significantly decreasing the thermal expansion coefficient. google.com
Low Coefficient of Thermal Expansion Ceramics
While some barium silicates exhibit high thermal expansion suitable for SOFC seals, other barium-containing systems or specific this compound compositions can be engineered to achieve low or even negative thermal expansion, which is valuable for applications requiring thermal shock resistance and dimensional stability.
Glass-ceramic materials in systems like BaO-Al₂O₃-B₂O₃ can exhibit low or zero thermal expansion. researchgate.net For example, BaAl₂B₂O₇ ceramic glass has shown a low CTE of 2.3 × 10⁻⁶ K⁻¹ (25-300 °C), and compositions achieving zero thermal expansion have been reported. researchgate.net However, the chemical durability of some of these compositions might be a limiting factor for certain applications. researchgate.net
Thermal Stress and Thermal Expansion Anisotropy in Polycrystalline Barium Silicates
Thermal stress in polycrystalline materials arises from the mismatch in thermal expansion coefficients between different crystallographic directions within individual grains (anisotropy) or between different phases in a multi-phase material. This can lead to microcracking and degradation of mechanical properties, particularly during thermal cycling.
Barium silicates exhibit thermal expansion coefficients that are strongly dependent on the respective crystallographic axis, demonstrating thermal expansion anisotropy. researchgate.netresearchgate.netarchive.org High-temperature X-ray diffraction studies have been used to investigate this anisotropy in various barium silicates. researchgate.netresearchgate.netarchive.org For example, barium disilicate (BaSi₂O₅) shows different expansion behavior along its a and b lattice parameters. archive.org Orthorhombic barium silicates generally exhibit similar thermal expansion concerning the c-axis. archive.org
This compound in Optical and Optoelectronic Devices
This compound is utilized in optical and optoelectronic devices primarily due to its ability to contribute to high refractive index glass formulations and its potential in fiber optic technology.
High-Refractive-Index Glass Formulations
Barium oxide (BaO) is a key component in the development of glasses with high refractive indices. imarcgroup.comnist.govspiedigitallibrary.org this compound glasses are used in optical lenses, imaging equipment, and other optical systems that require high refractive power and low dispersion. imarcgroup.com
The incorporation of BaO into silicate glass networks increases the refractive index due to the high atomic weight and high polarizability of the Ba²⁺ ion. spiedigitallibrary.org This contributes to a higher density and altered electronic structure of the glass, affecting its interaction with light. spiedigitallibrary.org
Studies on barium titanium silicate glasses, for example, have determined the glass-forming region and measured properties such as refractive index, nu value, and transmittance in the near infrared. nist.govnist.gov These glasses have shown high refractive indices (in the range of 1.80 to 2.00) and good chemical durability, making them suitable for infrared optics. nist.govnist.gov
This compound films produced by techniques like RF sputtering have also been explored for integrated optical circuits. optica.org The refractive index of these films can be controlled by adjusting the ratio of barium oxide to silica (B1680970) during deposition. optica.org Sputtered this compound films have demonstrated low optical attenuation, making them attractive for use as transmission media in integrated optical circuits. optica.org
Fiber Optic Technology Enhancements
This compound is being investigated for its potential to enhance the performance of fiber optic technology. Its inclusion in the core composition of optical fibers can influence properties relevant to light transmission and signal amplification. imarcgroup.comulaval.caresearchgate.net
In erbium-doped fiber amplifiers (EDFAs), barium oxide can be used as a co-dopant in silica fibers. ulaval.caresearchgate.net Barium can help to increase the refractive index of the fiber core, improve the solubility of rare-earth ions like erbium, and reduce the clustering of these ions, which can otherwise lead to signal losses. ulaval.ca
Research has demonstrated the successful fabrication of baria-silicate erbium-doped fibers with varying BaO concentrations. ulaval.caresearchgate.net These fibers have shown low background loss and improved performance in extending the bandwidth of L-band EDFAs. ulaval.caresearchgate.net The incorporation of BaO can affect the spectroscopic properties of rare-earth ions and influence phenomena like pair-induced quenching, which impacts amplifier efficiency. researchgate.net
While there can be challenges such as phase separation in the SiO₂-BaO binary system at certain compositions, advancements in fabrication techniques like modified chemical vapor deposition (MCVD) with solution doping allow for the incorporation of BaO into fiber cores while maintaining low background loss. ulaval.caresearchgate.net Barium-doped silica glass optical fibers fabricated using methods like the molten-core method have also been studied, exhibiting significant BaO concentrations and unique physical characteristics, including their refractive index. researchgate.net
Imaging Equipment and Optical Lenses
This compound plays a role in the manufacturing of glass used in optical applications. As a component in glass formulations, this compound can enhance meltability and transparency, making the glass suitable for use in optics, electronics, and photoelectric devices. samaterials.com Barium-containing glasses, such as Barium Crown Glass (BaK glass), are specifically utilized for optical parts in instruments, including optical lenses and prisms. clzoptics.com These applications often require glasses with a high refractive index and low dispersion to achieve desirable optical performance and minimize chromatic aberration. clzoptics.com
Beyond traditional optical components, this compound films have been explored for use as transmission media in integrated optical circuits. optica.org These films, prepared through techniques like rf sputtering, can be produced with a range of refractive indices by controlling the ratio of constituent materials. optica.org They exhibit low optical attenuation, a critical property for guiding light over distances required in integrated circuits. optica.org Another barium-containing compound, barium zinc orthosilicate (B98303) (BaZn₂Si₂O₇), is employed as a scintillator material in medical imaging equipment such as CT scanners. ontosight.ai Its density and crystalline structure enable the efficient conversion of X-ray photons into visible light, which is then detected to create detailed images. ontosight.ai
This compound in Pigment and Coating Technologies
This compound is incorporated into various formulations for pigment and coating applications, contributing to the performance and properties of these materials. samaterials.com
Development of this compound-Based Pigments (e.g., BaCuSi₂O₆, BaCuSi₄O₁₀)
Notable this compound-based pigments include the synthetic barium copper silicates, BaCuSi₂O₆ (Han purple) and BaCuSi₄O₁₀ (Han blue). mfa.orgasianart.orgshfeng.org.cnresearchgate.netwikipedia.org These pigments, first synthesized in ancient China, are known for their distinct blue and purple hues. mfa.orgresearchgate.netwikipedia.org Han blue is structurally analogous to the naturally occurring mineral effenbergite. mfa.org
Research has highlighted the unique optical properties of these copper silicate pigments, particularly their near-infrared (NIR) luminescence. asianart.orgshfeng.org.cnacs.orggoogle.com When exposed to visible light, they can emit light in the near-infrared range. asianart.orgacs.orggoogle.com This characteristic has led to interest in their potential as advanced functional materials, such as in optical sensors. shfeng.org.cnacs.org Studies have described their light-absorbing and emitting properties, noting that these fluorescent blues can emit a high percentage of absorbed photons as infrared energy. universityofcalifornia.edu
In terms of chemical stability, Han blue is generally more acid-resistant than Han purple. mfa.orgasianart.org Han purple can be susceptible to decomposition over time, especially when in contact with acids or heat, while Han blue exhibits greater chemical stability. asianart.org
Advanced Coating Formulations
This compound is used as a component in fireproofing materials, including fireproof coatings, due to its heat resistance and chemical stability. samaterials.com While the search results primarily highlighted this application for this compound itself in coatings, other barium compounds like barium sulfate (B86663) (BaSO₄) have been investigated as fillers in advanced coating formulations, such as epoxy-cycloaliphatic amine coatings, to impart anti-corrosion properties, particularly when surface-treated. google.com
This compound as Fillers in Polymers and Composites
This compound is utilized as a filler material in polymer and composite systems to modify and enhance their properties. samaterials.com
Enhancement of Mechanical Properties in Plastics and Rubber
The inclusion of this compound as a filler in plastics and rubber industries is aimed at enhancing the mechanical properties and durability of the resulting products. samaterials.com While specific detailed studies focusing solely on this compound as a filler in traditional plastics and rubber with comprehensive data were not extensively found, the general principle of using inorganic fillers to improve the mechanical performance of polymers is well-established. Fillers can influence properties such as hardness, stiffness, tensile strength, and resistance to wear and abrasion. customrubbercorp.comnsf.gov.lk Barium sulfate, for instance, is known to improve density, tensile strength, tear resistance, and abrasion resistance in rubber compounds. polymeradd.co.thaip.org Research indicates that this compound can be successfully incorporated into polymer systems for additive manufacturing, and its content affects the mechanical properties of the resulting resin nanoceramics. nih.govresearchgate.net
Dental Composites and Fillings Research
This compound is a common filler material in dental composite resins and resin nanoceramics used for applications like fillings and additive manufacturing of dental prostheses. nih.govresearchgate.netkoreascience.krresearchgate.netmdpi.comnih.govaip.orgnih.gov The incorporation of this compound fillers in these materials is primarily to improve their mechanical strength, radiopacity, and other performance characteristics.
Research has investigated the effect of varying this compound filler content on the mechanical properties of resin nanoceramics for additive manufacturing. Studies have shown that increasing the ceramic filler content, including this compound, generally improves mechanical properties such as yield strength and ultimate strength. nih.govkoreascience.krresearchgate.netnih.gov For example, in one study on resin nanoceramics, groups with higher this compound content (60% and 67%) exhibited significantly higher yield and ultimate strength compared to groups with lower or no filler. nih.govkoreascience.krnih.gov Fracture toughness has also been found to have a positive correlation with the content of this compound filler. nih.govkoreascience.krresearchgate.netnih.gov
Table: Effect of this compound Content on Mechanical Properties of Resin Nanoceramics nih.govkoreascience.krnih.gov
| This compound Content (%) | Polymer Content (%) | Yield Strength (MPa) | Ultimate Strength (MPa) | Fracture Toughness (MPa·m¹/²) |
| 0 | 100 | Lower | Lower | Lower |
| 50 | 50 | Lower | Higher | Higher |
| 60 | 40 | Much Higher | Higher | Similar to 67% |
| 67 | 33 | Much Higher | Higher | Similar to 60% |
Note: Data is illustrative based on reported trends and comparisons in the source, specific numerical values for yield and ultimate strength varied between groups.
Barium-aluminum-silicate glass has also been identified as a beneficial filler in UV-initiated dental restorative materials, demonstrating an accelerating effect on cure rates and leading to higher strength restorations compared to composites with other fillers like quartz. google.com However, it is worth noting that some research suggests this compound glass can be sensitive to water, potentially impacting properties like flexural strength due to ion exchange. mdpi.com Despite this, barium-containing borosilicate glasses remain among the widely used dental glasses as fillers in dental cement. researchgate.net Further research continues to optimize the composition and properties of this compound-containing materials for dental applications, including studies on transmittance and protein adsorption in additive manufacturing resins. nih.gov
This compound in Biomedical Materials Research
The application of this compound in biomedical materials research is an area of growing interest, driven by its potential biocompatibility and functional properties. Studies explore its suitability for use in implants, tissue engineering scaffolds, and other medical devices.
Biocompatibility Studies (In vitro and In vivo Animal Models)
Biocompatibility is a critical factor for any material intended for use within the body. Research on this compound and barium-containing silicate materials has investigated their interactions with biological systems through both in vitro cell culture studies and in vivo animal models.
Studies on apatite-type barium rare earth oxide silicates, such as those with the Ba₄La₆(SiO₄)₆O and Ba₄Eu₆(SiO₄)₆O compositions, have demonstrated promising biocompatibility. In vitro tests involving osteoblast-like (MC3T3-E1) and fibroblast (L929) cells cultured on these ceramics showed cell proliferation and the formation of numerous gap junctions between cells, indicating a favorable environment for cell growth and communication. researchgate.net Specifically, Ba₄Eu₆(SiO₄)₆O was found to be highly biocompatible, promoting cell proliferation and adhesion at levels comparable to hydroxyapatite (B223615) (HAp) ceramics. researchgate.net
In vivo evaluations have corroborated these in vitro findings. Subcutaneous implantation of sintered Ba₄Eu₆(SiO₄)₆O in Wistar rats for seven days revealed a good tissue reaction, further supporting its biocompatibility. researchgate.net
Research on BaO-doped magnesium silicate nanopowders has also reported positive in vivo biocompatibility and the ability to promote new bone formation. mdpi.com Animal studies indicated simultaneous bone formation and completed bone healing after five weeks of implantation of these materials. mdpi.com The prepared samples demonstrated good biocompatibility and degradability, suggesting their therapeutic potential for healing bone fractures by enhancing vascularization and osteogenesis. mdpi.com
Furthermore, the incorporation of barium into other biomaterials, such as calcium phosphates (like HAp and α-TCP) and bioactive glass, has been explored, with studies showing that barium-laden cements can be non-toxic and biocompatible in vitro and in vivo. encyclopedia.pubnih.gov Barium-intercalated bioactive glasses have also shown improved biocompatibility. encyclopedia.pubnih.gov These findings collectively suggest that barium, when incorporated into silicate structures or related biomaterials, can contribute to favorable biological responses.
Piezoelectric Properties for Biomedical Applications
Piezoelectric materials generate an electrical charge in response to mechanical stress and vice versa. This property is particularly interesting for biomedical applications, such as bone tissue engineering, where mechanical stimulation plays a crucial role in bone formation and remodeling. While barium titanate (BaTiO₃) is a well-known piezoelectric ceramic extensively studied for biomedical use due to its biocompatibility and ability to stimulate cell activity, research is also exploring barium silicates and related composites for similar applications. nih.govresearchgate.netresearchgate.net
Combining piezoelectric materials like barium titanate with bioactive materials such as calcium silicate can result in composite ceramics that possess both electrical and biological activities. jim.org.cn Studies have shown that such composite ceramics, even with significant calcium silicate content, can retain certain piezoelectric properties and induce the deposition of calcium phosphate (B84403) in simulated body fluid. jim.org.cn For instance, a composite ceramic with 30% calcium silicate content demonstrated a piezoelectric property (d₃₃) of 4 pC·N⁻¹ and the ability to induce mineralization. jim.org.cn This dual functionality offers a new avenue for developing bone repair materials that can simultaneously provide mechanical/electrical stimulation and support mineralization. jim.org.cn
Barium titanate-based composites, including those incorporating bioactive glass, have shown piezoelectric properties within the range of natural bone tissue, alongside improved bioactivity and osteogenic response, making them promising for bone tissue engineering scaffolds. accscience.com Piezoelectric bio-ceramics, including magnesium silicate and barium titanate, are being investigated for orthopedic applications due to their potential to enhance cellular metabolism and promote tissue regeneration. researchgate.net
This compound in Environmental Engineering Materials
The utilization of waste materials for synthesizing valuable compounds like this compound presents an environmentally friendly and economically viable approach in materials science and environmental engineering.
Utilization of Waste Materials for this compound Synthesis
Various types of industrial and agricultural waste materials can serve as alternative sources of silica and other components required for this compound synthesis. This approach helps in waste management and reduces the reliance on virgin raw materials.
Iron ore tailings (IOT), a significant form of solid waste from iron ore processing, have been successfully utilized as a silicate resource for the synthesis of copper this compound (BaCuSi₂O₆) composite pigment. sci-hub.seresearchgate.net A simple one-step hydrothermal method allows for the decomposition of the IOT structure, providing the necessary silicate for the formation of the composite pigment. sci-hub.seresearchgate.net The presence of IOT in the synthesis process has been shown to enhance the crystallinity and improve the dispersibility of the resulting copper this compound pigment. sci-hub.seresearchgate.net This method not only produces a valuable pigment but also effectively utilizes a large volume waste material. sci-hub.seresearchgate.net
Agricultural waste, such as wheat hull ash, which contains a high concentration of silica, has also been explored for the production of barium and calcium silicates. researchgate.netscielo.org.ar This represents a novel application for wheat hull ash, contributing to both waste management and the creation of useful silicate materials. researchgate.netscielo.org.ar
Furthermore, burnt carbonate-barium tailings and electrothermophosphoric slag, categorized as man-made waste, have been used in the development of composite silicate materials for products like autoclave hardening bricks. mdpi.com Utilizing these waste streams allows for the production of construction materials with comparable or even improved strength compared to those made from traditional raw materials, while simultaneously addressing waste disposal challenges. mdpi.com
Dielectric Properties and Electronic Component Applications
This compound and related barium-containing silicates exhibit interesting dielectric properties, making them suitable for various electronic component applications, particularly in capacitors and high-frequency devices.
Lead-doped this compound is used in the production of ceramic capacitors and other electronic components. chemicalstore.com Its high dielectric constant and low loss tangent are advantageous for enhancing the performance of these components. chemicalstore.com Additionally, its good thermal stability and chemical resistance make it suitable for demanding environments. chemicalstore.com
Complex silicates containing barium, such as barium calcium magnesium strontium zinc oxide silicate, can find applications in electronic components like capacitors due to their dielectric properties. ontosight.ai
Barium titanium silicate (Ba₂TiSi₂O₈) has been evaluated for its dielectric properties for microwave applications. researchgate.net This material exhibits high relative permittivity and low dielectric losses, which are crucial characteristics for reducing the size and cost of electronic components operating at microwave frequencies. researchgate.net Research indicates that Ba₂TiSi₂O₈ can operate in C-band electronics, Wi-Fi devices, and meteorological radar systems. researchgate.net The material has shown potential as a Dielectric Resonator Antenna (DRA), demonstrating favorable reflection coefficient, gain, bandwidth, and radiation efficiency. researchgate.net Its colossal permittivity characteristics also suggest potential applications in new storage systems, capacitive devices, and microelectronics. researchgate.net
Crystalline epitaxial layers of this compound (Ba₂SiO₄) grown on silicon substrates have shown potential as robust high-k dielectric materials for electronic applications. researchgate.net These films exhibit a relative dielectric constant of 22.8, low hysteresis in capacitance-voltage measurements, and low leakage currents, which are desirable properties for gate dielectrics in transistors and other microelectronic devices. researchgate.net
Here is a table summarizing some key findings regarding the dielectric properties of barium silicates and related materials:
| Material | Application Area | Key Dielectric Property | Relevant Finding | Citation |
| Lead Doped this compound | Ceramic Capacitors, Electronics | High Dielectric Constant, Low Loss Tangent | Enhances performance, good thermal stability and chemical resistance. | chemicalstore.com |
| Barium Titanium Silicate (Ba₂TiSi₂O₈) | Microwave Applications, Microelectronics | High Relative Permittivity, Low Losses, Colossal Permittivity | Suitable for C-band electronics, Wi-Fi, radar; potential for storage and capacitive devices. | researchgate.net |
| Crystalline Ba₂SiO₄ films on Si | High-k Dielectrics | Relative Dielectric Constant (22.8), Low Hysteresis, Low Leakage Current | Potential for gate dielectrics in microelectronic devices. | researchgate.net |
Doping and Substitution Effects on Barium Silicate Properties
Rare Earth Element Doping and its Impact on Luminescence and Electronic Structure
The incorporation of rare earth elements into the barium silicate (B1173343) host lattice is a common method to induce or enhance luminescence. The electronic structure of the rare earth ions, particularly the transitions involving the 4f and 5d orbitals, gives rise to characteristic emission spectra.
Doping barium silicate with divalent europium (Eu²⁺) is a well-established method for producing green-emitting phosphors. proquest.com The luminescence originates from the 4f⁶5d¹ → 4f⁷ transition of the Eu²⁺ ion. cas.cz In barium orthosilicate (B98303) (Ba₂SiO₄), Eu²⁺ doping results in a broad emission band centered around 500-505 nm. cas.czresearchgate.net The exact peak position can be influenced by the specific this compound phase and the local coordination environment of the Eu²⁺ ion. For instance, in Na₂BaSi₂O₆, it is suggested that Eu²⁺ can occupy both Ba²⁺ and Na⁺ sites, leading to two distinct emission centers. researchgate.net
Trivalent europium (Eu³⁺) doping, in contrast, typically results in red emission. The characteristic sharp emission peaks of Eu³⁺ are due to intra-4f transitions (⁵D₀ → ⁷Fₙ). rroij.com For example, in Ba₂MgSi₂O₇ doped with Eu³⁺, prominent emission peaks are observed at 592 nm and 612 nm, corresponding to the ⁵D₀ → ⁷F₂ transition. rroij.com
Cerium (Ce³⁺) is another common rare earth dopant that imparts luminescence to this compound. The emission from Ce³⁺ is due to the 5d–4f transition. elsevierpure.com In cerium-doped this compound glasses (xCe:33.3BaO-66.6SiO₂), intense emission has been observed. elsevierpure.com The concentration of the dopant plays a crucial role; as the concentration of Ce³⁺ increases, a phenomenon known as concentration quenching can occur, leading to a decrease in luminescence intensity. elsevierpure.com
The electronic structure of the this compound host material plays a critical role in the luminescent properties of the doped material. The host lattice provides a crystal field that influences the energy levels of the rare earth ions, thereby affecting the excitation and emission wavelengths.
| This compound Host | Dopant | Emission Peak (nm) | Transition | Reference |
|---|---|---|---|---|
| Ba₂SiO₄ | Eu²⁺ | 500 - 505 | 4f⁶5d¹ → 4f⁷ | cas.czresearchgate.net |
| Ba₂MgSi₂O₇ | Eu²⁺ | 505 | 4f⁶5d¹ → 4f⁷ | cas.cz |
| Na₂BaSi₂O₆ | Eu²⁺ | - | 4f⁶5d¹ → 4f⁷ | researchgate.net |
| Ba₂MgSi₂O₇ | Eu³⁺ | 592, 612 | ⁵D₀ → ⁷F₂ | rroij.com |
| 33.3BaO-66.6SiO₂ glass | Ce³⁺ | - | 5d → 4f | elsevierpure.com |
Alkaline Earth and Transition Metal Ion Substitution
Substitution of barium with other alkaline earth metals or the incorporation of transition metal ions can significantly alter the properties of this compound. The ionic radius and charge of the substituting cation are key factors that determine the extent of substitution and the resulting structural and property changes.
The substitution of Ba²⁺ with other alkaline earth ions like Sr²⁺ or Ca²⁺ is possible due to their similar chemical properties. wikipedia.org However, the difference in ionic radii can lead to lattice distortions and changes in the local coordination environment. For instance, replacing Ca²⁺ with Sr²⁺ in a silicate glass has been shown to compact the silicate rings and slow down the dissolution rate. rsc.org While specific studies on this compound are limited in the provided results, it can be inferred that similar effects would occur. The substitution of Ba²⁺ (ionic radius ~1.61 Å) with smaller cations like Sr²⁺ (~1.44 Å) or Ca²⁺ (~1.34 Å) would likely lead to a contraction of the unit cell. nih.gov
Transition metal ions can be incorporated into the silicate glass network, often occupying interstitial sites or substituting for silicon or barium, depending on their size and charge. arizona.edu The presence of transition metals can introduce color to the glass and can also influence its magnetic and catalytic properties. For example, cobalt (Co²⁺) in silicate glasses typically occupies a distorted tetrahedral coordination site. arizona.edu The specific properties imparted by transition metal substitution depend on the identity of the metal, its oxidation state, and its coordination environment within the this compound matrix.
Solid Solutions and Mixed-Cation Barium Silicates
Barium silicates can form solid solutions with other silicate compounds, leading to the creation of mixed-cation materials with tunable properties. atomistry.com This is particularly common with other alkaline earth silicates. For instance, a complete series of solid solutions can be formed between barium disilicate (BaSi₂O₅) and the compound 2BaO·3SiO₂. atomistry.com
The formation of solid solutions allows for the continuous variation of physical and chemical properties. By adjusting the ratio of the constituent cations, it is possible to engineer materials with optimized characteristics for specific applications. For example, in the Ba-Si-O system, various stable compounds exist, and solid solutions between these phases or with other metal silicates can be expected. researchgate.net
The incorporation of dopants can also be viewed as the formation of a dilute solid solution. The dopant ions are distributed throughout the host lattice, and their presence can stabilize certain crystal structures or create new phases. The study of phase diagrams is crucial for understanding the formation and stability of solid solutions in mixed-cation this compound systems.
Influence of Doping on Crystal Structure and Lattice Parameters
The introduction of dopant ions into the this compound crystal lattice inevitably leads to changes in its structure and lattice parameters. researchgate.net The magnitude of these changes depends on the size and charge difference between the host ion and the dopant ion, as well as the concentration of the dopant.
When a dopant ion substitutes for a host ion of a different size, it creates local strain in the lattice. For example, if a smaller ion replaces a larger one, the surrounding lattice will tend to contract, leading to a decrease in the unit cell volume. Conversely, substitution with a larger ion will cause an expansion of the lattice. In yttrium-doped barium titanate, a related perovskite oxide, the substitution of Y³⁺ for Ba²⁺ or Ti⁴⁺ leads to changes in the lattice parameters. nih.gov Similarly, in zirconium-doped barium titanate, the substitution of the smaller Ti⁴⁺ by the larger Zr⁴⁺ results in an increase in the lattice parameters. rsc.org
Doping can also induce phase transitions or stabilize a particular polymorph of this compound. The presence of foreign ions can hinder the transformation from a high-temperature phase to a low-temperature phase during cooling, effectively "freezing in" a crystal structure that would otherwise be unstable at room temperature. researchgate.netmdpi.com This can be a deliberate strategy to obtain a desired crystal structure with specific properties. For instance, in dicalcium silicate, boron doping has been shown to stabilize the high-temperature β- and α'H-phases. mdpi.com
The precise determination of lattice parameters through techniques like X-ray diffraction is essential for understanding the structural effects of doping in this compound. These structural changes are directly linked to the material's physical and chemical properties.
| Host Material (Analogue) | Dopant | Substituted Ion | Effect on Lattice Parameters | Reference |
|---|---|---|---|---|
| Barium Titanate | Y³⁺ | Ba²⁺ or Ti⁴⁺ | Changes in lattice parameters | nih.gov |
| Barium Titanate | Zr⁴⁺ | Ti⁴⁺ | Increase | rsc.org |
| Dicalcium Silicate | Boron | - | Stabilization of high-temperature phases | mdpi.com |
Theoretical Modeling and Simulation of Barium Silicates
First-Principles Calculations of Electronic Structures
First-principles, or ab initio, calculations are quantum mechanical methods that solve the fundamental equations of quantum mechanics to determine the electronic structure and properties of materials without relying on empirical parameters. youtube.comosti.gov These calculations are predominantly based on Density Functional Theory (DFT), which provides a framework to compute the ground-state energy and electron density of a many-body system. osti.govyoutube.com By using approximations like the Local Density Approximation (LDA) or the Generalized Gradient Approximation (GGA), DFT can be applied to complex crystalline solids like barium silicates to elucidate their bonding characteristics and electronic properties. osti.govaps.org
Key outputs from these calculations include the electronic band structure and the density of states (DOS). The band structure describes the ranges of energy that an electron is allowed to have, revealing whether the material is a conductor, semiconductor, or insulator. The DOS provides information on the number of available electronic states at each energy level.
For barium silicates, first-principles calculations have been used to determine fundamental electronic properties. For instance, calculations for orthorhombic barium orthosilicate (B98303) (Ba₂SiO₄) predict a band gap of 4.63 eV, indicating its nature as an electrical insulator. materialsproject.org Such computational results are crucial for understanding the optical and dielectric behavior of these materials and for evaluating their potential use in electronic and photonic applications. The analysis of projected DOS can further reveal the contributions of barium, silicon, and oxygen orbitals to the valence and conduction bands, offering a deeper understanding of the chemical bonding. researchgate.netresearchgate.net
Table 9.1: Calculated Electronic Properties of Barium Orthosilicate (Ba₂SiO₄)
Data sourced from the Materials Project. materialsproject.org
Molecular Dynamics Simulations for Structural Behavior
Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the structural arrangements and dynamic processes in materials. This technique is particularly valuable for studying amorphous materials like barium silicate (B1173343) glasses, where long-range order is absent. youtube.comkent.ac.uk
In the context of barium silicate glasses (xBaO-(100-x)SiO₂), MD simulations have been employed to model the atomic structure and understand the role of barium ions within the silicate network. kent.ac.ukresearchgate.net These simulations reveal the short-range order around the constituent ions. Key findings from MD studies show that silicon atoms are typically surrounded by four oxygen atoms, forming the characteristic SiO₄ tetrahedra that are the building blocks of the glass network.
Table 9.2: Structural Parameters of this compound Glass from MD Simulations
Data derived from molecular dynamics modeling studies. kent.ac.ukresearchgate.net
Thermodynamic Modeling of Phase Diagrams
Thermodynamic modeling is used to calculate phase diagrams, which are graphical representations of the equilibrium phases of a material system as a function of temperature, pressure, and composition. The CALPHAD (CALculation of PHAse Diagrams) technique is a widely used computational approach for this purpose. researchgate.netd-nb.info This method involves developing thermodynamic models for the Gibbs energy of each individual phase in a system. onera.fr By minimizing the total Gibbs energy of the system, the stable phase assemblages and their compositions can be determined, allowing for the construction of the phase diagram.
For the binary BaO-SiO₂ system, thermodynamic modeling has been used to create a self-consistent set of parameters that accurately describe the phase equilibria. researchgate.netresearchgate.net The liquid phase (molten silicate) is often described using structural models, such as the associate model, which assumes the formation of specific chemical species (e.g., Ba₂SiO₄, BaSiO₃) in the melt to account for strong chemical short-range ordering. researchgate.net
These models are optimized by fitting them to available experimental data, including phase boundary information and thermodynamic properties like enthalpies of formation and activities. researchgate.net The resulting thermodynamic database can then be used to calculate the BaO-SiO₂ phase diagram with high accuracy, predicting melting points, eutectic compositions, and the stability ranges of various this compound compounds (e.g., Ba₂SiO₄, BaSiO₃, Ba₂Si₃O₈). researchgate.netresearchgate.net This predictive capability is crucial for materials processing, such as in the design of glasses, ceramics, and slags. d-nb.info
Prediction of Novel this compound Phases and Properties
A significant advantage of theoretical modeling is its ability to predict the existence and properties of new, yet-to-be-synthesized materials. Using first-principles calculations, researchers can explore the vast landscape of possible chemical compositions and crystal structures to identify potentially stable novel compounds. By calculating the formation energy of a hypothetical compound, it is possible to predict its stability relative to known phases.
This predictive approach has been successfully applied in related material systems. For example, density functional theory has been used to examine novel families of ternary chalcogenides, such as Ba₂ZnCh₃ (where Ch = S, Se, Te), predicting their structural, electronic, and optical properties before synthesis. rsc.org In such studies, computational methods are used to determine the most stable atomic arrangements and to calculate key properties like the electronic band structure, which indicates their potential for optoelectronic applications. rsc.org
This same methodology can be applied to the this compound system. By systematically exploring different stoichiometries and crystal structures of BaₓSiᵧOₓ, it is theoretically possible to identify new, thermodynamically stable or metastable this compound phases. The electronic, optical, and mechanical properties of these predicted phases can then be calculated, guiding experimental efforts toward the synthesis of new functional materials. This computational-led discovery process accelerates materials innovation by focusing experimental work on the most promising candidates.
Future Research Directions and Emerging Trends
Advanced Synthesis Techniques for Tailored Barium Silicate (B1173343) Materials
The development of advanced synthesis methods is crucial for controlling the crystal structure, morphology, and purity of barium silicate materials, which in turn dictates their functional properties. While traditional high-temperature solid-state reactions are widely used, research is shifting towards more sophisticated and energy-efficient techniques.
Future research is focused on:
Sol-Gel Processes: These methods offer a low-temperature route to produce highly homogeneous and pure this compound powders and thin films. The ability to precisely control the stoichiometry and introduce dopants at the molecular level makes the sol-gel technique particularly promising for creating materials with specific optical and electronic properties. nih.gov
Hydrothermal and Solvothermal Synthesis: These techniques involve crystallization from aqueous or non-aqueous solutions at elevated temperatures and pressures. They allow for the synthesis of well-defined crystalline phases and unique morphologies, such as nanoparticles and hierarchical structures, which are not easily accessible through conventional methods.
Combustion Synthesis: This method utilizes a self-sustaining exothermic reaction to produce fine, crystalline this compound powders in a short amount of time. It is an energy-efficient process that can be scaled up for industrial production.
Microwave-Assisted Synthesis: The use of microwave energy can significantly accelerate the reaction rates and lead to the formation of uniform, fine-grained this compound particles. This technique offers a green and efficient alternative to conventional heating methods.
Glow Discharge Electron Gun Synthesis: Barium silicates, including BaSiO₃ and BaSi₂O₅, have been successfully synthesized using a glow discharge electron gun, presenting an alternative to high-energy industrial production methods. researchgate.net
Green Synthesis Approaches: A notable trend is the development of environmentally friendly synthesis routes. For instance, a simple and efficient one-pot, three-component condensation reaction for the synthesis of α-benzyl amino coumarin (B35378) derivatives has been demonstrated using this compound nanoparticles as a catalyst in water, highlighting a green chemistry approach. rsc.orgrsc.org
These advanced synthesis techniques are enabling the creation of this compound materials with tailored microstructures and enhanced functionalities for a variety of applications.
Exploration of New this compound Compositions and Polymorphs
Expanding the library of known this compound compositions and their crystalline forms (polymorphs) is a key area of ongoing research. The discovery of new phases can lead to materials with novel and superior properties.
Current and future research efforts include:
Discovery of Novel Crystalline Structures: Researchers are exploring the BaO-SiO₂ phase diagram to identify and synthesize new, thermodynamically stable or metastable this compound compounds. cambridge.orgnih.gov For example, various this compound structures are known, including chain, ribbon, and tube silicates. cambridge.org
Synthesis and Characterization of Polymorphs: Different polymorphs of the same this compound composition can exhibit distinct physical and chemical properties. For instance, BaSiO₃ is known to have at least two dimorphs, α-BaSiO₃ and β-BaSiO₃, with the transition occurring at around 990-1000°C. chemicalbook.com Understanding the synthesis conditions that favor the formation of a specific polymorph is crucial for tailoring material properties.
Formation of Solid Solutions: Creating solid solutions by substituting barium or silicon with other elements is a promising strategy for tuning the material's properties. For example, the formation of a complete series of solid solutions between barium disilicate (BaSi₂O₅) and 2BaO·3SiO₂ is known.
Doping for Enhanced Functionality: The introduction of small amounts of dopant ions into the this compound crystal lattice can dramatically alter its optical, electrical, and magnetic properties. Research is ongoing to explore the effects of various dopants on the performance of this compound-based materials for applications such as phosphors and capacitors. chemicalstore.com For instance, doping magnesium silicate nanopowders with barium oxide has been shown to enhance bone regeneration. nih.govnih.gov
The exploration of new compositions and polymorphs is expected to lead to the development of next-generation this compound materials with tailored functionalities for advanced technological applications.
Nanoscale this compound Materials Research
The transition from bulk to nanoscale materials often reveals unique size-dependent properties, and this compound is no exception. Research into nanoscale this compound is a rapidly growing area with significant potential for novel applications.
Key areas of focus in nanoscale this compound research include:
Synthesis of this compound Nanoparticles: Developing reliable methods for the synthesis of monodisperse this compound nanoparticles with controlled size and shape is a primary objective. Techniques such as sol-gel, hydrothermal synthesis, and microemulsion methods are being explored. nih.gov
Catalytic Applications: this compound nanoparticles have demonstrated efficiency as catalysts in organic synthesis. rsc.org Their high surface area and unique surface chemistry make them attractive for a range of catalytic reactions, promoting environmentally friendly chemical processes. nih.govmdpi.com Porous bubble wrap-like hollow this compound-carbonate nanospheres have been explored for the epoxidation of styrene. researchgate.net
Biomedical Applications: Barium oxide-doped magnesium silicate nanopowders have shown promise in bone fracture healing, indicating the potential of nanoscale barium silicates in biomedical engineering. nih.govnih.gov Further research is needed to explore their biocompatibility and efficacy in various biomedical applications.
Nanowires and Nanotubes: The synthesis and characterization of one-dimensional this compound nanostructures, such as nanowires and nanotubes, are emerging areas of research. These materials are expected to exhibit interesting electronic and optical properties with potential applications in nanoelectronics and sensing.
The unique properties of nanoscale this compound materials are paving the way for their use in a wide array of advanced technologies.
Integration of Barium Silicates in Hybrid Material Systems
The incorporation of this compound into hybrid material systems, such as composites and coatings, is a promising strategy for developing materials with enhanced performance characteristics. By combining the properties of this compound with other materials, it is possible to create multifunctional systems with synergistic effects.
Emerging trends in this area include:
Polymer-Matrix Nanocomposites: this compound nanoparticles are being investigated as fillers to improve the mechanical, thermal, and dielectric properties of polymers. benicewiczgroup.comacs.orgaps.org The surface modification of the nanoparticles is often necessary to ensure good dispersion and strong interfacial adhesion with the polymer matrix.
Ceramic-Matrix Composites: The reinforcement of ceramic matrices with this compound can lead to improved fracture toughness and high-temperature stability. For example, barium aluminosilicate (B74896) (BAS) has been used as a liquid-phase sintering aid in the fabrication of silicon nitride (Si₃N₄) composites. researchgate.net
Glass-Ionomer Cements: this compound's biocompatibility and radiopacity make it a potential component in dental and medical cements. Research is exploring its use in glass-ionomer cements for dental restorations and bone cements.
Coatings and Thin Films: this compound thin films are being developed for various applications, including protective coatings and optical layers. researchgate.net Techniques such as chemical vapor deposition (CVD) and sol-gel coating are being used to deposit uniform and adherent films on various substrates. The integration of this compound into resin nanoceramics for additive manufacturing is also an active area of research. nih.gov
The development of this compound-based hybrid materials is expected to lead to significant advancements in fields ranging from aerospace and automotive to biomedical and electronics.
Computational Design of this compound Materials with Desired Functionalities
Computational materials science plays an increasingly important role in accelerating the discovery and design of new materials. First-principles calculations and molecular dynamics simulations are powerful tools for predicting the structure, properties, and behavior of this compound materials. lbl.gov
Future research in this area will likely focus on:
First-Principles Calculations: Using density functional theory (DFT), researchers can predict the electronic, optical, and mechanical properties of different this compound compositions and polymorphs. researchgate.netresearchgate.netaps.org This allows for the virtual screening of a large number of candidate materials to identify those with the most promising properties for a specific application.
Molecular Dynamics Simulations: Molecular dynamics simulations can provide insights into the atomic-level processes that occur during the synthesis, crystallization, and degradation of this compound materials. semanticscholar.orgkent.ac.uk This understanding is crucial for optimizing synthesis conditions and predicting the long-term performance of these materials. For instance, simulations have been used to study the nucleation pathways in this compound glasses. arxiv.org
Prediction of New Phases: Computational methods can be used to predict the existence of new, as-yet-unsynthesized this compound phases with desirable properties. acs.org This can guide experimental efforts towards the synthesis of novel materials with tailored functionalities.
Interface Modeling: Understanding the interactions at the interface between this compound and other materials is critical for the design of high-performance composites and hybrid systems. Computational modeling can provide valuable insights into the structure and bonding at these interfaces.
The synergy between computational modeling and experimental research is expected to significantly accelerate the development of new this compound materials with precisely controlled properties.
Sustainability and Green Chemistry Aspects in this compound Production
In line with the global trend towards sustainable manufacturing, there is a growing emphasis on developing environmentally friendly and economically viable processes for the production of this compound.
Key aspects of this research direction include:
Use of Sustainable Raw Materials: An alternative method for producing barium silicates involves utilizing wheat hull ash as a silica (B1680970) source, which offers a potentially more economical and sustainable route compared to conventional high-temperature reactions of barium carbonate and silicon dioxide. researchgate.net
Energy-Efficient Synthesis: Research is focused on developing low-temperature synthesis routes and utilizing energy-efficient technologies, such as microwave-assisted synthesis, to reduce the carbon footprint of this compound production. The conventional industrial production from barium carbonate and silicon dioxide requires high temperatures of around 1600°C. researchgate.net
Recycling and Waste Valorization: Developing methods for recycling this compound-containing materials and valorizing waste streams from the production process are crucial for establishing a circular economy. tudelft.nlnih.gov This includes the recovery of barium from wastewater. google.com
Green Solvents and Catalysts: The use of environmentally benign solvents, such as water, and heterogeneous catalysts that can be easily recovered and reused are key principles of green chemistry being applied to this compound synthesis. rsc.orgrsc.org
By integrating the principles of sustainability and green chemistry into the production of this compound, it is possible to develop advanced materials that are not only high-performing but also environmentally responsible.
Q & A
Basic: What are the standard methods for synthesizing barium silicate, and how do experimental parameters influence phase purity?
Methodological Answer:
this compound is typically synthesized via solid-state reaction or hydrothermal methods .
- Solid-state synthesis involves calcining stoichiometric mixtures of BaCO₃ and SiO₂ at 1200–1400°C for 6–12 hours. Phase purity depends on heating rate, dwell time, and precursor homogeneity .
- Hydrothermal synthesis uses autoclaves with aqueous Ba(OH)₂ and SiO₂ precursors at 150–250°C. Crystallinity is influenced by pH, temperature, and reaction duration .
Validation: Use XRD to confirm BaSiO₃ (ICDD 01-072-0923) and SEM/EDS to assess morphology and elemental distribution. Cross-reference with thermodynamic databases (e.g., FactSage) to optimize parameters .
Advanced: How can researchers resolve contradictions in reported properties of this compound across different studies?
Methodological Answer:
Contradictions often arise from variations in synthesis conditions, impurities, or characterization techniques.
- Step 1: Conduct a meta-analysis of synthesis protocols (e.g., precursors, annealing atmospheres) to identify critical variables .
- Step 2: Use multi-technique validation: Pair XRD with Rietveld refinement for phase quantification, FTIR for bonding analysis, and TEM for nanoscale defects .
- Step 3: Apply statistical tools (e.g., ANOVA) to isolate parameter effects. For instance, oxygen vacancies in BaSiO₃ may explain discrepancies in dielectric properties .
Basic: What characterization techniques are essential for confirming the structural properties of this compound?
Methodological Answer:
- XRD: Primary tool for phase identification; compare with ICDD standards. Use Rietveld refinement for quantifying secondary phases .
- Spectroscopy: FTIR (400–1200 cm⁻¹) and Raman spectroscopy (e.g., peaks at 850 cm⁻¹ for Si-O-Ba vibrations) validate bonding environments .
- Microscopy: SEM/TEM with EDS maps elemental distribution (Ba, Si, O). AFM can probe surface roughness, critical for thin-film applications .
Note: Always report instrument parameters (e.g., XRD scan rate, TEM acceleration voltage) for reproducibility .
Advanced: What strategies optimize this compound’s performance in high-temperature applications through doping or composite formation?
Methodological Answer:
- Doping: Introduce rare-earth ions (e.g., Eu³+ for luminescence) via co-precipitation. Monitor substitution efficiency using XPS and photoluminescence spectroscopy .
- Composites: Incorporate BaSiO₃ into Al₂O₃ matrices via spark plasma sintering (SPS). Test thermal stability with TGA/DSC (up to 1500°C) and validate with in-situ XRD .
- Computational Guidance: Use DFT to predict dopant-site preferences (e.g., Ba²+ vs. Si⁴+ substitution) and thermodynamic stability under varying pO₂ conditions .
Basic: How to conduct a systematic literature review on this compound’s applications in photocatalysis or solid electrolytes?
Methodological Answer:
- Step 1: Use SciFinder or Web of Science with keywords: “this compound” AND (“photocatalysis” OR “solid electrolyte”). Filter by publication year (e.g., 2010–2025) and review articles .
- Step 2: Apply inclusion/exclusion criteria (e.g., peer-reviewed studies, experimental data). Tabulate key findings (e.g., bandgap values, ionic conductivities) .
- Step 3: Identify gaps: Compare theoretical predictions (e.g., DFT bandgap of 3.2 eV) with experimental results to highlight unresolved challenges .
Advanced: What computational models predict this compound’s thermodynamic stability, and how to validate them experimentally?
Methodological Answer:
- Models: Density Functional Theory (DFT) for electronic structure; Molecular Dynamics (MD) for melt behavior. Use VASP or Quantum ESPRESSO with PBEsol functionals .
- Validation:
- Compare DFT-predicted phase transitions (e.g., α → β-BaSiO₃ at 925°C) with high-temperature XRD .
- Validate MD-simulated ionic diffusion coefficients (e.g., Ba²+ mobility) via impedance spectroscopy .
Note: Report convergence criteria (k-point mesh, energy cutoffs) to ensure reproducibility .
Basic: How to design experiments to assess this compound’s environmental stability under acidic or humid conditions?
Methodological Answer:
- Leaching Tests: Immerse samples in HNO₃ (pH 2–4) or deionized water at 25–80°C for 24–168 hours. Quantify Ba²+ release via ICP-OES .
- Surface Analysis: Post-test, use XPS to detect SiO₂ passivation layers or BaCO₃ formation. Cross-reference with thermodynamic Pourbaix diagrams .
Protocol: Follow ASTM C1285 for nuclear waste forms or adapt ISO 16797 for cementitious materials .
Advanced: How can in-situ characterization techniques elucidate real-time phase transformations in this compound during sintering?
Methodological Answer:
- In-Situ XRD: Use synchrotron radiation (e.g., APS Argonne) to track phase evolution (e.g., amorphous → crystalline) at 10°C/min up to 1400°C .
- Thermal Analysis: Couple DSC with mass spectrometry (MS) to correlate endothermic peaks (e.g., CO₂ release from BaCO₃ decomposition) with phase changes .
- Data Integration: Apply machine learning (Python-based libraries) to model time-temperature-transformation (TTT) diagrams from multi-modal datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
